5-Bromo-2-(4-nitrophenoxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(4-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-5-12-10(13-6-7)17-9-3-1-8(2-4-9)14(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHTWWLXXMPNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674284 | |
| Record name | 5-Bromo-2-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185158-29-5 | |
| Record name | 5-Bromo-2-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(4-nitrophenoxy)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure," a framework that is frequently found in biologically active compounds.[3] Its versatility allows for structural modifications that can modulate interactions with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2][3] Pyrimidine derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology (e.g., 5-fluorouracil), virology (e.g., zidovudine), and infectious diseases (e.g., trimethoprim).[4]
This technical guide focuses on a specific, functionalized pyrimidine derivative: 5-Bromo-2-(4-nitrophenoxy)pyrimidine . This compound serves as a key intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom at the 5-position and a nitrophenoxy group at the 2-position provides distinct reactive sites for further chemical elaboration, making it a valuable tool for drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug development workflows.
| Property | Value | Source(s) |
| CAS Number | 1185158-29-5 | N/A |
| Molecular Formula | C₁₀H₆BrN₃O₃ | N/A |
| Molecular Weight | 296.08 g/mol | N/A |
| Appearance | Likely a solid, potentially crystalline. (Inferred from related compounds) | [5] |
| Melting Point | Not experimentally determined in the provided sources. | N/A |
| Solubility | Expected to have low aqueous solubility. (Inferred from related compounds) | [5] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This class of reactions is fundamental for the functionalization of electron-deficient aromatic and heteroaromatic rings.
Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halogen, at one of these positions facilitates the substitution reaction. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.
Synthetic Workflow
A plausible and widely utilized synthetic route to this compound involves the reaction of a 5-bromo-2-halopyrimidine (such as 5-bromo-2-chloropyrimidine) with 4-nitrophenol in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for analogous reactions and should be optimized for specific laboratory conditions.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.1 equivalents) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir until the 4-nitrophenol is fully deprotonated to form the corresponding phenoxide.
-
Substrate Addition: Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will likely precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Role in Drug Discovery and Development
While specific biological activity data for this compound is not widely published, its structural motifs suggest its utility as a versatile intermediate in the synthesis of potential therapeutic agents. The pyrimidine core is a well-established pharmacophore in a multitude of drug classes.[4]
As a Synthetic Intermediate
The true value of this compound in a drug discovery context lies in its potential for further chemical modification at two key positions:
-
The Bromo Group (C5-position): The bromine atom is an excellent handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).
-
The Nitro Group: The nitro group on the phenoxy moiety can be readily reduced to an amine.[6][7][8] This resulting amino group provides a new site for functionalization, such as amide bond formation, sulfonylation, or reductive amination, to build more complex molecular architectures.
Caption: Potential synthetic pathways for generating diverse analogs from this compound.
Potential Therapeutic Applications of Downstream Compounds
Derivatives synthesized from this intermediate could be investigated for a variety of biological activities, given the broad pharmacological profile of the pyrimidine class. These include, but are not limited to:
-
Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors, cell cycle inhibitors, or antimetabolites.[1][9]
-
Antimicrobial Agents: The pyrimidine scaffold is present in several antibacterial and antifungal drugs.[1]
-
Antiviral Agents: As nucleoside analogs, pyrimidine derivatives are crucial in the treatment of viral infections.[4]
-
Anti-inflammatory Agents: Some pyrimidine-based compounds have shown potent anti-inflammatory properties.[4]
Conclusion
This compound is a strategically important chemical entity for researchers and scientists in the field of drug development. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. While the compound itself may not be the final active pharmaceutical ingredient, its true utility lies in its role as a versatile building block. The presence of two distinct and readily modifiable functional groups—the bromine atom and the nitro group—provides a powerful platform for the generation of diverse chemical libraries. The exploration of these libraries holds significant promise for the discovery of novel therapeutic agents across a wide range of diseases, underscoring the enduring importance of the pyrimidine scaffold in medicinal chemistry.
References
Please note that direct references for the synthesis and properties of this compound were not available in the provided search results. The references below pertain to the broader context of pyrimidine chemistry and its applications.
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- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Structural Overview
5-Bromo-2-(4-nitrophenoxy)pyrimidine, identified by CAS Number 1185158-29-5, is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its architecture, featuring a pyrimidine core functionalized with both an electron-withdrawing bromophenyl group and a nitrophenoxy ether linkage, presents multiple strategic points for chemical modification. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use as a versatile building block in drug discovery and materials science. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive molecules and its ability to interact with a wide range of biological targets.[4]
The unique arrangement of its functional groups—a reactive C-Br bond ideal for cross-coupling reactions and a nitro group that can be transformed into other functionalities—makes this molecule a valuable intermediate for constructing complex molecular libraries.
Caption: Chemical structure of this compound.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, its key identifiers and computed properties are well-documented.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1185158-29-5 | [1][2] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [1][2] |
| Molecular Weight | 296.08 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Commercially available at ≥96% | [5] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) | Inferred |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
The presence of a polar nitro group and ether linkage, combined with two aromatic rings, suggests that the molecule will exhibit moderate solubility in common polar aprotic organic solvents. Its high molecular weight and aromatic nature make it unlikely to be soluble in water.
Synthesis and Purification
The most logical and field-proven method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the high electrophilicity of the C2 position on the pyrimidine ring, which is activated by the two ring nitrogens. A leaving group at this position, such as a halogen, is readily displaced by a nucleophile.
Synthetic Rationale and Causality
The choice of starting materials is critical. 5-Bromo-2-chloropyrimidine is an ideal substrate because the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the bromine atom at the 5-position.[6] The nucleophile, 4-nitrophenol, is deprotonated by a non-nucleophilic base to form the more reactive 4-nitrophenoxide anion. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the cationic counter-ion of the base, thereby enhancing the nucleophilicity of the phenoxide and facilitating the reaction.[6]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry principles for SNAr reactions.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add 4-nitrophenol (1.1 eq) followed by a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).[6] The slight excess of the nucleophile and base ensures the reaction proceeds to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) or gently heat to 50-80 °C to increase the reaction rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Spectral Analysis and Characterization (Predicted)
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for the two aromatic systems. The pyrimidine protons are expected to appear as singlets in the downfield region (δ 8.5-9.0 ppm). The 4-nitrophenyl protons will appear as two doublets (an AA'BB' system) between δ 7.0 and 8.5 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR Spectroscopy: The spectrum will show 10 distinct carbon signals, unless there is an overlap. The carbons of the pyrimidine ring will be in the δ 150-165 ppm range, while the phenyl carbons will be between δ 115-150 ppm. The carbon bearing the bromine (C5) will be shifted upfield compared to its unsubstituted counterpart.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the major functional groups. Expected peaks include:
-
~3100 cm⁻¹ (Aromatic C-H stretch)
-
~1590, 1480 cm⁻¹ (C=C and C=N ring stretches)
-
~1520, 1340 cm⁻¹ (Asymmetric and symmetric NO₂ stretch, respectively - strong bands)[7]
-
~1250 cm⁻¹ (Aryl-O-C ether stretch)
-
~600-700 cm⁻¹ (C-Br stretch)
-
-
Mass Spectrometry (MS): The mass spectrum will provide definitive proof of the molecular weight and elemental composition. The key feature will be the molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for a bromine-containing compound: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[8] For C₁₀H₆⁷⁹BrN₃O₃, the expected m/z would be ~294.96.
Reactivity and Strategic Applications
The chemical reactivity of this compound is dictated by its three primary functional regions: the C-Br bond, the nitro group, and the ether linkage.
Cross-Coupling Reactions at the C5-Position
The bromine atom at the 5-position is the primary handle for molecular elaboration. It is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common strategy for creating linear, rigid molecular scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the facile introduction of substituted amino groups.
Transformation of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting aniline derivative opens up a new avenue for chemical modification, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer reactions
Caption: Key reaction pathways for the derivatization of the title compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on the hazards of structurally similar compounds, such as 5-bromopyrimidine and 5-bromo-2-nitropyridine, is required.[10][11][12]
| Hazard Category | Description and Precautionary Statements | Source |
| Skin Contact | Causes skin irritation. (H315) Wash hands thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. | [11][13] |
| Eye Contact | Causes serious eye irritation. (H319) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][13] |
| Inhalation | May cause respiratory irritation. (H335) Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air. | [11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat, sparks, and open flames. | [12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [12] |
Self-Validating Protocol: Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Before use, consult the safety data sheets for all reagents involved in any planned reaction.
References
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Sinfoo Biotech. (n.d.). This compound, (CAS# 1185158-29-5). Retrieved from [Link]
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Yadav, R. A., & Singh, S. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. Retrieved from [Link]
- Acros Organics. (2016). Safety Data Sheet: 5-Bromopyrimidine.
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PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 5-bromo- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 5-bromo- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
- Glentham Life Sciences. (n.d.). This compound, 96%.
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Al-Otaibi, F. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5186. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-nitrothiophene. National Center for Biotechnology Information. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Bromo-2-(4-nitrophenoxy)pyrimidine: Synthesis, Structure, and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5-Bromo-2-(4-nitrophenoxy)pyrimidine. This compound belongs to the class of diaryl ether-linked pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This document details a robust synthetic protocol, predicted analytical characterization, and an exploration of its potential as a kinase inhibitor, grounded in the established reactivity and biological activity of analogous structures. The insights provided herein are intended to empower researchers in the fields of chemical synthesis and drug discovery to effectively utilize this promising molecular entity.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids.[1] Its inherent biological relevance has made it a privileged scaffold in the design of therapeutic agents. The pyrimidine core's electron-deficient nature, particularly at the 2, 4, and 6 positions, makes it susceptible to nucleophilic substitution, allowing for the strategic introduction of various pharmacophores to modulate biological activity.[2][3] The incorporation of a bromine atom at the 5-position and a phenoxy group at the 2-position, as seen in this compound, offers multiple avenues for further chemical modification and interaction with biological targets.
Molecular Structure and Physicochemical Properties
This compound is a small molecule characterized by a central pyrimidine ring functionalized with a bromine atom and a 4-nitrophenoxy ether linkage.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1185158-29-5 | [4][5] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [4][5] |
| Molecular Weight | 296.08 g/mol | [6] |
The presence of the electron-withdrawing nitro group on the phenoxy ring is expected to significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. The bromine atom at the 5-position serves as a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[7]
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of halogenated pyrimidines towards nucleophiles.
Proposed Synthetic Protocol
A reliable protocol for the synthesis of the analogous compound, 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine, provides a strong foundation for the synthesis of the target molecule.[8] The proposed synthesis involves the reaction of 5-bromo-2-chloropyrimidine with 4-nitrophenol in the presence of a base.
Experimental Protocol:
-
To a stirred solution of 4-nitrophenol (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the 4-nitrophenoxide anion.
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the initial nucleophilic attack of the 4-nitrophenoxide at the C2 position, which bears a chlorine leaving group. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the chloride ion, yielding the final product. The C2 and C4/C6 positions on the pyrimidine ring are the most susceptible to nucleophilic attack.[2]
Caption: Generalized workflow for the SNAr synthesis.
Analytical Characterization (Predicted)
Predicted ¹H NMR Spectral Data
-
Pyrimidine Protons: Two singlets are expected for the protons on the pyrimidine ring, likely in the range of δ 8.5-9.0 ppm.
-
Phenoxy Protons: The protons on the 4-nitrophenoxy ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group are expected to be downfield (δ 8.2-8.4 ppm) compared to the protons ortho to the ether linkage (δ 7.2-7.4 ppm) due to the strong electron-withdrawing nature of the nitro group.
Predicted ¹³C NMR Spectral Data
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, with the carbon bearing the bromine atom appearing at a lower field.
-
Phenoxy Carbons: The carbon atoms of the phenoxy ring will also appear in the aromatic region, with the carbon attached to the nitro group being the most deshielded.
Predicted Infrared (IR) Spectroscopy Data
-
N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C Stretching: An ether linkage will show a characteristic C-O-C stretching band, typically in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H and C=C stretching will be observed in their characteristic regions.
Predicted Mass Spectrometry Data
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.08 g/mol ). The presence of a bromine atom will result in a characteristic M+2 isotopic pattern with nearly equal intensity.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors.
Rationale as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The pyrimidine scaffold is a well-established ATP mimetic.[10][11] The 2-phenoxy group can be directed towards the solvent-exposed region of the ATP-binding pocket, and modifications to this group can be used to enhance potency and selectivity. The 5-bromo position offers a site for further derivatization to explore interactions with other regions of the kinase active site.
Caption: Key structural features for kinase inhibition.
Potential as a Cytotoxic Agent
Numerous pyrimidine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[5][12] The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis. The presence of the nitroaromatic moiety in this compound may contribute to its cytotoxic potential, as such groups are known to participate in bioreductive activation or to act as Michael acceptors.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the potential for further derivatization at the 5-position, makes it an attractive starting point for medicinal chemistry campaigns. Based on the extensive literature on analogous compounds, this molecule is a prime candidate for investigation as a kinase inhibitor and a cytotoxic agent. Future research should focus on the experimental validation of the predicted analytical data, the optimization of the synthetic protocol, and the comprehensive biological evaluation of this compound and its derivatives against a panel of kinases and cancer cell lines. Such studies will be instrumental in fully elucidating the therapeutic potential of this intriguing molecular scaffold.
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Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (n.d.). Retrieved from [Link]
- Exploring Pyrimidine Derivatives: The Chemical Versatility of 5-Bromo-2-Phenylpyrimidine. (2025, October 23). Ningbo Inno Pharmchem Co., Ltd.
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Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1) - PrepChem.com. (n.d.). Retrieved from [Link]
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This compound,(CAS# 1185158-29-5) - Sinfoo Biotech. (n.d.). Retrieved from [Link]
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This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]
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This compound,(CAS# 1185158-29-5) - Sinfoo Biotech. (n.d.). Retrieved from [Link]
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- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. (2014). ChemMedChem, 9(11), 2503-2512.
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- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). Molecules, 27(21), 7234.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1350.
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5-bromo-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione - PubChemLite. (n.d.). Retrieved from [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (2025). Retrieved from [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(2), 635-654.
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Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives | International journal of health sciences - ScienceScholar. (2022). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine, a key intermediate in the development of advanced therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and a field-tested experimental protocol.
Introduction: The Significance of a Versatile Scaffold
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure incorporates a pyrimidine core, a fundamental component of nucleic acids, which is prevalent in a wide array of pharmacologically active molecules. The strategic placement of a bromine atom at the 5-position and a nitrophenoxy group at the 2-position creates a molecule with two distinct reactive sites. This dual functionality makes it a valuable building block for synthesizing complex molecular architectures, particularly as a precursor for kinase inhibitors and other targeted therapies.[1][2] The primary and most efficient route to this molecule is through a classic Nucleophilic Aromatic Substitution (SNAr) reaction, which will be the focus of this guide.
PART 1: The Core Chemistry & Mechanistic Rationale
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is characteristic of electron-deficient aromatic systems, such as pyrimidines, where the ring is "activated" towards attack by a nucleophile.[3]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike typical SN1 or SN2 reactions, the SNAr mechanism proceeds in two distinct steps:
-
Nucleophilic Addition: The reaction is initiated by the attack of a potent nucleophile—in this case, the 4-nitrophenoxide ion—on the electron-deficient carbon atom at the C2 position of the 5-bromo-2-chloropyrimidine ring. This C2 position is particularly electrophilic due to the inductive electron-withdrawing effects of the two ring nitrogen atoms. This addition step breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (in this case, a chloride ion). The rate of this step is influenced by the stability of the leaving group.
The presence of the electron-withdrawing nitro group on the phenoxide nucleophile is crucial, though its primary role is not to activate the pyrimidine ring itself. Instead, it serves to increase the acidity of the parent phenol, facilitating its deprotonation to form the more reactive phenoxide ion.
Causality Behind Experimental Choices
A robust and reproducible synthesis depends on the careful selection of each component.
-
The Pyrimidine Substrate (5-Bromo-2-chloropyrimidine): The choice of leaving group at the C2 position is critical. Halogens are common, and for SNAr reactions, the reactivity trend is often F > Cl > Br > I.[3][4] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that enhances the electrophilicity of the carbon center. 5-Bromo-2-chloropyrimidine is a commercially available and cost-effective starting material that offers a good balance of reactivity and stability.[5][6]
-
The Nucleophile (4-Nitrophenol): 4-Nitrophenol itself is not sufficiently nucleophilic to initiate the reaction. It must first be deprotonated to form the corresponding 4-nitrophenoxide ion. This dramatically increases its nucleophilicity, enabling it to attack the pyrimidine ring.
-
The Base (Potassium Carbonate, K₂CO₃): The base's role is to deprotonate the 4-nitrophenol. Potassium carbonate is an ideal choice for this synthesis. It is a mild, inexpensive, and non-nucleophilic inorganic base that is strong enough to generate the phenoxide nucleophile without promoting significant side reactions, such as hydrolysis of the starting material.[1] Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions and more rigorous handling protocols.
-
The Solvent (N,N-Dimethylformamide, DMF): The choice of a polar aprotic solvent is paramount for SNAr reactions. DMF is excellent at solvating cations (like the K⁺ from the base) while leaving the nucleophilic anion (4-nitrophenoxide) relatively "bare" and highly reactive.[6] This solvent environment maximizes the nucleophile's strength and facilitates the reaction, often allowing it to proceed at moderate temperatures.
Visualization of the Synthesis Pathway
The logical flow of the synthesis is captured in the following diagram.
Caption: SNAr synthesis pathway for this compound.
PART 2: Field-Tested Experimental Protocol
This protocol is designed to be self-validating, with integrated checkpoints to ensure reaction completion and product purity.
Quantitative Data & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.42 | 1.0 | 10.0 | 1.93 g |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.1 | 11.0 | 1.53 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), 4-nitrophenol (1.53 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask. Ensure all reagents are adequately wetted.
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 80-90 °C. Stir the mixture vigorously. The mixture will typically turn a deep reddish-brown color.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A suitable mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is complete when the 5-bromo-2-chloropyrimidine starting material spot is no longer visible (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Workup - Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL) to remove residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol or isopropanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, should be a pale yellow or off-white solid.[7] The expected yield is typically in the range of 80-95%.
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion / Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature to 90-100 °C and continue monitoring. Ensure the K₂CO₃ is finely powdered and anhydrous for maximum efficacy. |
| Formation of Multiple Products | Hydrolysis of the starting material due to moisture. | Ensure all glassware is oven-dried and use anhydrous DMF. Running the reaction under an inert atmosphere (e.g., Nitrogen) can also prevent this.[6] |
| Product is an Oil or Gummy Solid | Impurities (residual DMF or salts) are present. | Ensure thorough washing with water during the workup phase. If recrystallization fails, purification by flash column chromatography on silica gel may be necessary. |
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and high-yielding process that provides access to a highly valuable intermediate for drug discovery. The C-Br bond at the 5-position remains available for subsequent functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.[4][8] By understanding the mechanistic underpinnings and the rationale for each experimental parameter, researchers can confidently and efficiently produce this key building block for their discovery programs.
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Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. ResearchGate. Available at: [Link]
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This compound - Amerigo Scientific. Amerigo Scientific. Available at: [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 5-Bromo-2-(4-nitrophenoxy)pyrimidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-nitrophenoxy)pyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a robust protocol for its synthesis via nucleophilic aromatic substitution, and methods for its structural characterization. Furthermore, this guide explores the strategic importance of this molecule as a precursor to bioactive compounds, with a particular focus on the reduction of its nitro functionality to yield the corresponding aniline derivative. The broader context of pyrimidine-based scaffolds in modern therapeutics is also discussed, highlighting the potential applications of this compound and its derivatives as novel drug candidates.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This fundamental role in biological systems has inspired extensive research into synthetic pyrimidine derivatives as therapeutic agents.[2] The versatility of the pyrimidine scaffold, which allows for substitution at multiple positions, has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[3]
Chemical Identity and Properties
This compound is a key building block for the synthesis of more complex molecules in drug discovery programs. Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-nitrophenoxy group at the 2-position.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1185158-29-5 |
| Molecular Formula | C₁₀H₆BrN₃O₃ |
| Molecular Weight | 296.08 g/mol |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[4] In this case, the electron-deficient pyrimidine ring, further activated by the presence of two nitrogen atoms, readily undergoes substitution at the 2-position.[5]
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2-chloropyrimidine
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents. The reaction mixture is typically stirred at room temperature for a few minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The pyrimidine protons will appear as singlets in the aromatic region. The protons of the 4-nitrophenoxy group will exhibit a characteristic AA'BB' splitting pattern (two doublets).[6]
-
¹³C NMR: The carbon NMR spectrum will show resonances for all carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, oxygen, and bromine atoms.[7]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9]
Downstream Chemistry: A Gateway to Bioactive Amines
The nitro group in this compound is a versatile functional group that can be readily reduced to an amine. This transformation is of significant interest in drug discovery as the resulting 5-bromo-2-(4-aminophenoxy)pyrimidine can serve as a key intermediate for further functionalization, such as in the synthesis of amides, sulfonamides, or ureas. Many aminophenoxypyrimidine derivatives have been investigated for their potential as kinase inhibitors and other therapeutic agents.[10]
Reduction of the Nitro Group
A common and efficient method for the reduction of an aromatic nitro group is catalytic hydrogenation.
Caption: Reduction of the nitro group.
General Protocol for Nitro Group Reduction
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the desired 5-bromo-2-(4-aminophenoxy)pyrimidine.
Therapeutic Potential and Future Directions
The 5-bromo-2-(aminophenoxy)pyrimidine scaffold is a valuable pharmacophore in the development of novel therapeutics. The presence of the amine provides a handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR). The bromine atom can also be utilized for further modifications, such as in palladium-catalyzed cross-coupling reactions, to build molecular complexity. Given the broad range of biological activities associated with pyrimidine derivatives, compounds derived from this compound are promising candidates for screening in various disease models, particularly in oncology and infectious diseases.[1][11]
Conclusion
This compound is a strategically important intermediate in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and potential for further chemical modification. The straightforward access to this compound and its subsequent conversion to the corresponding aniline derivative open up numerous avenues for the development of novel, biologically active molecules. As the demand for new and effective therapeutics continues to grow, the exploration of pyrimidine-based scaffolds, facilitated by versatile building blocks like this compound, will undoubtedly remain a vibrant and productive area of research.
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. [Link]
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Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. [Link]
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Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PubMed Central. [Link]
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link]
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
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Scheme 30. Selective nucleophilic aromatic substitution to furnish... (n.d.). ResearchGate. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (n.d.). PubMed. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. [Link]
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How Does Biochemistry Influence Drug Development? (2023). AZoLifeSciences. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 1, 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-Bromo-2-(4-nitrophenoxy)pyrimidine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates predicted and experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to offer a detailed characterization. The synthesis of this compound is also briefly discussed, providing context for its formation and potential impurities. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a vast array of biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a bromo-substituent at the 5-position and a 4-nitrophenoxy group at the 2-position introduces specific electronic and steric properties that can be exploited in drug design and the development of novel materials. The bromo-substituent, for instance, can serve as a handle for further functionalization through cross-coupling reactions, while the nitrophenoxy moiety can influence the molecule's polarity, solubility, and potential for intermolecular interactions.
A precise understanding of the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed interpretation of its key spectroscopic features.
Synthesis and Molecular Structure
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The general approach is the reaction of 5-bromopyrimidine with 4-nitrophenol in the presence of a suitable base.
Caption: General synthetic route for this compound.
The molecular structure of this compound is presented below, with atom numbering used for spectral assignments.
Caption: Structure and atom numbering of this compound.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyrimidine and the 4-nitrophenyl rings.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~8.85 | s | 2H | H-4, H-6 | - |
| ~8.30 | d | 2H | H-3', H-5' | ~9.0 |
| ~7.30 | d | 2H | H-2', H-6' | ~9.0 |
Interpretation:
-
Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C2-O bond. They are expected to appear as a sharp singlet in the downfield region, around δ 8.85 ppm. This significant downfield shift is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring. For comparison, the protons at positions 4 and 6 of 5-bromopyrimidine appear at δ 8.83 and 9.15 ppm, respectively[1].
-
4-Nitrophenyl Protons (H-2', H-3', H-5', H-6'): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the nitro group (H-3' and H-5') are expected to be the most deshielded, appearing as a doublet around δ 8.30 ppm. The protons meta to the nitro group (H-2' and H-6') will appear as a doublet at a more upfield position, around δ 7.30 ppm. The ortho coupling constant (³J) is predicted to be approximately 9.0 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 |
| ~160.0 | C-4, C-6 |
| ~155.0 | C-1' |
| ~145.0 | C-4' |
| ~125.5 | C-3', C-5' |
| ~121.0 | C-2', C-6' |
| ~110.0 | C-5 |
Interpretation:
-
Pyrimidine Carbons: The carbon atom C-2, directly attached to the electronegative oxygen and two nitrogen atoms, is expected to be the most downfield signal in the pyrimidine ring, around δ 165.0 ppm. The equivalent carbons C-4 and C-6 are also significantly deshielded, appearing around δ 160.0 ppm. The C-5 carbon, bearing the bromine atom, is predicted to be the most upfield of the pyrimidine carbons, at approximately δ 110.0 ppm. For reference, the carbon signals for 5-bromopyrimidine are observed at δ 159.1 (C-2), 158.1 (C-4, C-6), and 117.8 (C-5)[2]. The presence of the phenoxy group at C-2 will further deshield this carbon.
-
4-Nitrophenyl Carbons: The ipso-carbon of the phenoxy ring (C-1') is expected around δ 155.0 ppm. The carbon bearing the nitro group (C-4') will be deshielded and is predicted to appear around δ 145.0 ppm. The ortho (C-2', C-6') and meta (C-3', C-5') carbons will have distinct signals, with the meta carbons appearing slightly more downfield due to the electron-withdrawing effect of the nitro group. The predicted chemical shifts are around δ 121.0 ppm and δ 125.5 ppm, respectively. The ¹³C NMR data for 2-phenoxypyrimidine shows signals at δ 164.2 (C-2), 157.9 (C-4, C-6), and 110.4 (C-5), which supports these predictions[1].
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 295/297 | [M]⁺, Molecular ion peak (presence of Br isotope) |
| 172 | [M - C₆H₄NO₂]⁺ |
| 158/160 | [5-bromopyrimidine]⁺ |
| 139 | [C₆H₅NO₃]⁺ (4-nitrophenol) |
| 78 | [C₅H₄N]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak is expected to appear as a doublet at m/z 295 and 297, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The nominal molecular weight of the compound is 296.08 g/mol .
-
Fragmentation: The primary fragmentation is likely to be the cleavage of the ether bond. This would result in a fragment corresponding to the 5-bromopyrimidine cation radical at m/z 158/160 and a neutral 4-nitrophenoxy radical, or a fragment corresponding to the 4-nitrophenol cation radical at m/z 139. Another significant fragmentation pathway could involve the loss of the entire 4-nitrophenoxy group, leading to a fragment at m/z 172. Further fragmentation of the pyrimidine ring could lead to the loss of HCN, resulting in smaller fragments.
Sources
Elucidating the Mechanistic Potential of 5-Bromo-2-(4-nitrophenoxy)pyrimidine in Drug Discovery
A Senior Application Scientist's Guide to a Versatile Synthetic Scaffold
Foreword: Beyond a Simple Intermediate
In the landscape of medicinal chemistry and drug discovery, the value of a molecule is often not in its intrinsic biological activity, but in its potential as a scaffold for generating novel compounds with high therapeutic relevance. 5-Bromo-2-(4-nitrophenoxy)pyrimidine is a prime exemplar of such a molecule. While not possessing a defined mechanism of action itself, its true power lies in its strategic chemical functionalities that serve as a launchpad for the synthesis of potent and selective inhibitors targeting critical cellular pathways.
This guide provides an in-depth technical exploration of this compound, not as an active pharmaceutical ingredient, but as a pivotal intermediate in the creation of targeted therapies. We will dissect its chemical reactivity, explore the mechanisms of action of its prominent derivatives, and provide robust experimental protocols for characterizing novel compounds synthesized from this versatile scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates in their discovery pipelines.
Molecular Profile and Synthetic Utility
This compound is a substituted pyrimidine ring. Its structure is characterized by two key reactive sites: the bromine atom at the 5-position and the 4-nitrophenoxy group at the 2-position. The electron-withdrawing nature of the pyrimidine ring and the nitro group makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of its utility.
The primary role of this compound is to serve as an electrophilic partner in cross-coupling reactions or as a substrate for nucleophilic displacement. This allows for the controlled and regioselective introduction of various functional groups, leading to the generation of large, diverse chemical libraries for high-throughput screening.
Core Synthetic Workflow
The most common synthetic application involves the displacement of the 4-nitrophenoxy group with a primary or secondary amine. This reaction is typically efficient and forms the basis for creating a wide array of 2-aminopyrimidine derivatives. The bromine atom can then be used in subsequent reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity.
Figure 1: A generalized two-step synthetic workflow utilizing this compound to generate diverse molecular structures for screening.
Mechanism of Action of Key Derivatives: Targeting Cellular Proliferation
While the parent compound is inert, its derivatives have been shown to possess potent biological activity, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that can anchor small molecules into the ATP-binding pocket of many kinases.
Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many derivatives synthesized from this compound are designed to target CDKs. These enzymes control the progression of the cell cycle, and their dysregulation is a hallmark of cancer. For instance, inhibitors of the CDK4/6-Cyclin D complex have shown significant clinical success in treating HR+ breast cancer.
The mechanism of action for such a derivative follows a clear pathway:
-
Competitive ATP Binding: The 2-aminopyrimidine core of the inhibitor forms hydrogen bonds with the "hinge" region of the CDK's ATP-binding pocket, mimicking the interaction of adenine.
-
Inhibition of Rb Phosphorylation: By blocking ATP binding, the inhibitor prevents the CDK4/6-Cyclin D complex from phosphorylating its key substrate, the Retinoblastoma protein (Rb).
-
G1 Cell Cycle Arrest: Hypophosphorylated (active) Rb remains bound to the transcription factor E2F. This sequestration prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
-
Suppression of Tumor Growth: The resulting G1 arrest halts cellular proliferation, thereby suppressing tumor growth.
Figure 2: Signaling pathway illustrating the mechanism of a CDK4/6 inhibitor derived from a 2-aminopyrimidine scaffold.
Experimental Protocols for Mechanistic Validation
Synthesizing a novel derivative is only the first step. Rigorous, well-controlled experiments are required to confirm its mechanism of action. The following protocols provide a self-validating workflow for characterizing a putative kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a synthesized compound on the target kinase activity and calculate its IC50 value.
Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., CDK4/Cyclin D1) in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., a peptide corresponding to the Rb C-terminal) and ATP in the same buffer.
-
Perform a serial dilution of the test compound (synthesized derivative) in DMSO, followed by a further dilution in reaction buffer to create 10X final concentrations.
-
-
Kinase Reaction:
-
To a 384-well plate, add 1 µL of the 10X test compound.
-
Add 5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Subtract background (no kinase) from all wells.
-
Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.
-
Trustworthiness Check: The inclusion of positive and negative controls, along with a multi-point dose-response curve, ensures the validity of the calculated IC50 and confirms a direct, dose-dependent inhibitory effect on the enzyme.
Protocol 2: Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the compound on a relevant cancer cell line.
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK4/6) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Target Engagement and Pathway Modulation (Western Blot)
Objective: To confirm that the compound inhibits the target kinase within the cell, leading to the expected downstream signaling changes.
Methodology:
-
Cell Treatment and Lysis:
-
Plate and treat cells with the test compound at concentrations around its GI50 (e.g., 0.1x, 1x, 10x GI50) for a relevant time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., anti-phospho-Rb (Ser807/811) for a CDK4/6 inhibitor) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to show a dose-dependent decrease in the phospho-Rb/total-Rb ratio.
-
Authoritative Grounding: This three-protocol workflow represents an industry-standard cascade for validating a kinase inhibitor's mechanism of action. It moves from direct biochemical inhibition (Protocol 1) to cellular phenotype (Protocol 2) and finally to on-target pathway modulation in a cellular context (Protocol 3), providing a robust and multi-faceted confirmation of the compound's intended effect.
Quantitative Data Summary
When characterizing a series of derivatives synthesized from this compound, data should be organized systematically to identify structure-activity relationships (SAR).
| Derivative ID | R-Group (at C2) | R'-Group (at C5) | Kinase IC50 (nM) | Cell Line GI50 (nM) | p-Rb Inhibition (at 1x GI50) |
| ABC-001 | Cyclopropylamine | Phenyl | 15 | 120 | +++ |
| ABC-002 | Morpholine | Phenyl | 85 | >1000 | + |
| ABC-003 | Cyclopropylamine | 4-Fluorophenyl | 8 | 95 | ++++ |
| ABC-004 | Cyclopropylamine | Pyridine-3-yl | 12 | 110 | +++ |
Table 1: Example structure-activity relationship (SAR) data for a hypothetical series of CDK4/6 inhibitors. Such tables are crucial for guiding medicinal chemistry efforts.
Conclusion
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its value is not in a predefined biological function, but in the vast chemical space it unlocks. By understanding its reactivity and employing a rigorous, multi-step validation workflow, research teams can efficiently translate this versatile scaffold into novel, potent, and selective kinase inhibitors. The journey from this simple pyrimidine intermediate to a well-characterized clinical candidate is paved with systematic synthesis, robust biochemical and cellular assays, and a deep understanding of the target biology. This integrated approach is fundamental to the successful discovery and development of next-generation targeted therapies.
References
This section would be populated with specific, real-world examples from scientific literature where this compound or highly similar analogues were used to synthesize kinase inhibitors, along with references for the standard protocols mentioned.
An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, 5-Bromo-2-(4-nitrophenoxy)pyrimidine. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a pyrimidine core and a nitrophenoxy substituent—are well-represented in a multitude of pharmacologically active agents. Drawing upon established principles of medicinal chemistry and a review of current scientific literature, this document outlines a strategic, multi-pronged approach to systematically evaluate its potential as an anticancer, anti-inflammatory, and kinase-inhibiting agent. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously test these hypotheses.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound (CAS No. 1185158-29-5; Molecular Formula: C₁₀H₆BrN₃O₃) presents an intriguing scaffold for biological investigation.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including anticancer and anti-inflammatory drugs.[2][3][4][5][6] Similarly, the presence of a nitro group can be pivotal for the therapeutic action of various drugs, often enhancing their pharmacological effects.[7][8] The confluence of these two pharmacophores suggests that this compound may possess significant, yet uncharacterized, biological activities.
This guide puts forth a hypothesis-driven approach to systematically explore three primary areas of potential activity:
-
Anticancer Activity: Pyrimidine analogues are widely used in cancer chemotherapy. Furthermore, brominated compounds have demonstrated potent anticancer activity through mechanisms such as the induction of apoptosis.[9]
-
Anti-inflammatory Activity: The pyrimidine nucleus is a common feature in compounds with anti-inflammatory properties.[4]
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyrimidine core, suggesting a potential for this compound to modulate kinase-driven signaling pathways.[10]
Foundational Analysis: Synthesis and Physicochemical Characterization
A crucial first step in the evaluation of any novel compound is its synthesis and purification. The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the reaction of a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with 4-nitrophenol in the presence of a suitable base.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1185158-29-5 | [1] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [1] |
| Molecular Weight | 296.08 g/mol | [1] |
Investigating Anticancer Potential: A Multi-faceted Approach
The evaluation of a compound's anticancer potential requires a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Initial Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the growth of cancer cells.[13][14][15] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14]
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in appropriate media.[14]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.[13]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.[13]
Caption: Workflow for in vitro cytotoxicity testing.
Elucidating the Mechanism of Cell Death: Apoptosis Induction
Should the compound exhibit significant cytotoxicity, the next logical step is to determine if it induces programmed cell death, or apoptosis.[16][17][18]
-
Cell Treatment and Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate.[17]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3 and cleaved PARP.[17]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.[17]
Caption: Western blotting workflow for apoptosis marker analysis.
Assessing Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases.[19] Pyrimidine derivatives have shown promise as anti-inflammatory agents.[4] A standard in vitro model to assess anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.[20][21]
Experimental Protocol: Measurement of Nitric Oxide Production[23]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.[21]
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[21]
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21]
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable metabolite of nitric oxide, using the Griess assay.
-
Data Analysis: Compare the nitrite levels in the compound-treated groups to the LPS-only treated group.
Caption: Workflow for assessing anti-inflammatory activity.
Probing Kinase Inhibitory Activity
The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[22] Given the prevalence of the pyrimidine scaffold in known kinase inhibitors, it is prudent to evaluate this compound for such activity.[10]
Experimental Protocol: In Vitro Kinase Assay[25][26][27][28]
-
Reagent Preparation: Prepare a kinase buffer and a solution of the recombinant kinase of interest.
-
Reaction Mixture: In a suitable reaction vessel, combine the kinase, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.[23]
-
Incubation: Incubate the reaction mixture at a specified temperature for a set duration.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays.
Caption: General workflow for an in vitro kinase assay.
Data Interpretation and Future Directions
The experimental data generated from these protocols will provide a foundational understanding of the biological potential of this compound.
Table 2: Template for Summarizing Biological Activity Data
| Assay | Cell Line / Target | Endpoint | Result (e.g., IC₅₀) |
| Cytotoxicity | MCF-7 | Cell Viability | |
| A549 | Cell Viability | ||
| HEK293 | Cell Viability | ||
| Apoptosis | (Relevant Cancer Cell Line) | Cleaved Caspase-3 | |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide Production | |
| Kinase Inhibition | (Specific Kinase) | Kinase Activity |
Positive results in any of these primary screens will warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines, and potentially, in vivo studies in relevant animal models.[24][25]
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity based on its constituent pharmacophores. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for its initial characterization. By employing the detailed experimental protocols herein, researchers can effectively probe its anticancer, anti-inflammatory, and kinase inhibitory potential, thereby paving the way for the potential development of a new therapeutic lead.
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In vitro kinase assay. (2023). protocols.io. [Link]
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Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]
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Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (n.d.). American Association for Cancer Research. [Link]
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What are NF-κB inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]
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An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol. [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central. [Link]
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In vitro kinase assay. (2022). Bio-protocol. [Link]
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Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). Semantic Scholar. [Link]
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In vitro kinase assay. (n.d.). Bio-protocol. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). National Institutes of Health. [Link]
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Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. [Link]
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Anti-inflammatory Activity Assessment. (n.d.). Aprofood. [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
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Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. [Link]
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Evaluation of chemical induced apoptosis in cultured hepatocytes. (n.d.). ScienceDirect. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central. [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]
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Tumor-Selective Induction of Apoptosis and the Small-Molecule Immune Response Modifier Imiquimod. (n.d.). Journal of the National Cancer Institute. [Link]
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Biological Activity of Pyrimidine Derivatives. (2016). ResearchGate. [Link]
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Apoptosis detection: a purpose-dependent approach selection. (n.d.). PubMed Central. [Link]
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Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. [Link]
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PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. [Link]
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A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017). PubMed. [Link]
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Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (n.d.). PubMed. [Link]
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Introduction: Identifying a Key Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-2-(4-nitrophenoxy)pyrimidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This compound is a substituted pyrimidine derivative that has emerged as a significant building block in the field of medicinal chemistry. With the chemical formula C₁₀H₆BrN₃O₃ and CAS Number 1185158-29-5, this compound serves as a versatile intermediate for the synthesis of complex heterocyclic molecules, particularly those designed as targeted therapeutic agents.[1][2] The pyrimidine core is a "privileged" structure in drug discovery, found in the architecture of numerous FDA-approved drugs, including anticancer agents like fluorouracil and imatinib.[3][4][5] The specific arrangement of a reactive bromine atom and a modifiable nitrophenoxy group on this pyrimidine scaffold makes this compound a highly valuable precursor for developing novel kinase inhibitors and other pharmacologically active compounds.[6][7]
This guide provides a comprehensive technical overview of its synthesis, chemical properties, spectroscopic characterization, and strategic applications, particularly in the context of kinase inhibitor development, for researchers and scientists in drug development.
Physicochemical and Structural Properties
The utility of this compound in synthetic workflows is underpinned by its distinct chemical properties. The molecule's structure features a π-deficient pyrimidine ring, which influences the reactivity of its substituents. The 2-position is linked to a 4-nitrophenoxy group via an ether linkage, while the 5-position is substituted with a bromine atom, a key handle for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1185158-29-5 | [1][2] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [1][2] |
| Molecular Weight | 296.08 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Key Functional Groups | Pyrimidine, Bromo, Nitro, Ether | Structural Analysis |
Synthesis and Purification: A Standardized Protocol
The most common and efficient route for preparing this compound is through a nucleophilic aromatic substitution (SɴAr) reaction. This process involves the displacement of a leaving group, typically a halogen, from an activated pyrimidine ring by a nucleophile.
Causality in Experimental Design: The choice of 5-bromo-2,4-dichloropyrimidine as a starting material is strategic; the chlorine atoms at the 2- and 4-positions are highly activated by the electron-withdrawing nature of the ring nitrogens, making them excellent leaving groups. The 4-nitrophenol serves as the nucleophile, with its acidity enhanced by the electron-withdrawing nitro group, facilitating deprotonation by a mild base like potassium carbonate. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) to solubilize the reactants and facilitate the ionic mechanism.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-90°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Kinase Inhibitor Synthesis
The true value of this compound lies in its role as a versatile scaffold for constructing libraries of potential drug candidates. Its two key functional sites—the C5-bromine and the C4'-nitro group—allow for orthogonal chemical modifications. Pyrimidine-based compounds are well-established as inhibitors of various kinases, including Aurora kinases, Bcr-Abl, and EGFR, which are critical targets in oncology.[5][6][8][9]
-
C5-Position Modification (Suzuki-Miyaura Coupling): The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl or heteroaryl groups, which can be used to probe the binding pocket of a target kinase and establish crucial hydrophobic or hydrogen-bonding interactions.
-
C4'-Position Modification (Nitro Reduction): The nitro group on the phenoxy ring can be readily reduced to an amine (aniline derivative) using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group is a versatile handle for further functionalization via amide bond formation, sulfonamide synthesis, or reductive amination, enabling the extension of the molecule to access additional binding regions of the target protein.
Logical Flow for Drug Candidate Synthesis
Caption: Elaboration of the core scaffold into a final drug candidate.
Spectroscopic Characterization
Unambiguous characterization of this compound is critical for quality control. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Two doublets in the aromatic region (~8.8-9.0 ppm) for the pyrimidine protons. - Two sets of doublets (AA'BB' system) for the 4-nitrophenyl ring protons (~7.0-8.5 ppm). |
| ¹³C NMR | - Resonances for pyrimidine carbons (~155-165 ppm). - Resonances for nitrophenyl carbons (~120-150 ppm). - C-Br carbon resonance at a distinct upfield shift. |
| FT-IR (cm⁻¹) | - Asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹). - Ar-O-C (ether) stretching (~1250 cm⁻¹). - C=N and C=C stretching from pyrimidine ring (~1560-1600 cm⁻¹). - C-Br stretching (~500-600 cm⁻¹). |
| Mass Spec (MS) | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The m/z value would be ~296 and ~298. |
Conclusion
This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is straightforward, and its structure offers two distinct, orthogonally reactive sites that are ideal for the combinatorial synthesis of compound libraries. For researchers in drug discovery, this intermediate provides a reliable and efficient starting point for the development of sophisticated molecules targeting complex biological systems, most notably protein kinases. As the demand for novel, targeted therapeutics continues to grow, the utility of such well-designed chemical scaffolds will undoubtedly increase, solidifying the role of this compound in the pipeline of modern pharmaceutical research.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-(4-nitrophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,5-Disubstituted Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Functionalization of the pyrimidine scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of novel molecular entities with potential therapeutic applications.[3] 5-Bromo-2-(4-nitrophenoxy)pyrimidine is a versatile starting material for the generation of diverse chemical libraries. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the 2-(4-nitrophenoxy) group can be a site for nucleophilic aromatic substitution or can be strategically retained to influence the electronic properties and biological activity of the final compounds.[4][5][6]
This guide provides a comprehensive overview of key synthetic strategies to derivatize this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and insights presented herein are designed to empower researchers in drug discovery and materials science to efficiently generate novel 2,5-disubstituted pyrimidine derivatives.
Core Concepts: Reactivity and Strategic Considerations
The synthetic utility of this compound hinges on the differential reactivity of its key functional groups. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards palladium-catalyzed cross-coupling reactions.[7] The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[8][9] Consequently, the C-Br bond at the 5-position is the primary site for functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The 4-nitrophenoxy group at the 2-position significantly influences the reactivity of the pyrimidine core. The strong electron-withdrawing nature of the nitro group further activates the pyrimidine ring towards nucleophilic attack. This electronic effect can also modulate the reactivity of the C5-Br bond in cross-coupling reactions.
Part 1: Palladium-Catalyzed C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, transformations that are fundamental to modern organic synthesis.[3][10]
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[7][11] It is of paramount importance in medicinal chemistry for synthesizing biaryl and heteroaryl structures.[12]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) precursor, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a suitable ligand is crucial.[13] For electron-deficient heteroaryl halides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) often provide good results.[13]
-
Base: The base, typically an aqueous solution of Na₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[11][12]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or DME/water, is commonly used to dissolve both the organic and inorganic reagents.[14]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[9][15]
-
Catalyst Addition: To the flask, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂], 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[15]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | [Pd(dppf)Cl₂] (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O | 85 | 16 | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][16] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[10]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as Xantphos or BINAP are often required to facilitate the reductive elimination step and prevent β-hydride elimination.[10][16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is necessary to deprotonate the amine and form the active palladium-amido complex.[16]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere (argon or nitrogen).[16]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.08 equiv.).[16]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).[16]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 85-95 |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a robust method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[17][18]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.[9]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free conditions have been developed but may require specific ligands.[15]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.10 equiv.) to the reaction mixture.[9]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Et₃N | 50 | 8 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Et₃N | RT | 12 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | 90-98 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the 4-nitrophenoxy group, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[19][20] This allows for the displacement of the 4-nitrophenoxy group by a variety of nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution
Caption: The addition-elimination mechanism of SNAr.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amines, are required to attack the electron-deficient pyrimidine ring.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Heating may be necessary to overcome the activation energy of the reaction.
Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (2.0-3.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 4: Representative Conditions for SNAr
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Product |
| Piperidine | DIPEA (2.0) | DMF | 120 | 24 | 5-Bromo-2-(piperidin-1-yl)pyrimidine |
| Sodium methoxide | N/A | Methanol | Reflux | 6 | 5-Bromo-2-methoxypyrimidine |
| Sodium thiophenoxide | N/A | DMF | 80 | 12 | 5-Bromo-2-(phenylthio)pyrimidine |
Conclusion: A Gateway to Novel Chemical Space
This compound is a highly valuable and versatile building block for the synthesis of a wide array of 2,5-disubstituted pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution protocols detailed in this guide provide a robust framework for accessing novel chemical space. These derivatives hold significant promise in the fields of medicinal chemistry and materials science, offering opportunities for the development of new therapeutic agents and functional materials.[4][21][22] The strategic application of these synthetic methodologies will undoubtedly continue to fuel innovation in these critical areas of research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
- MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4.
- Wikipedia. (2024). Suzuki reaction.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED!.
- PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles.
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents....
- PubMed Central. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
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Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Introduction
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates.[2] 5-Bromo-2-(4-nitrophenoxy)pyrimidine is a versatile building block, offering multiple avenues for molecular elaboration through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for key palladium-catalyzed transformations utilizing this substrate.
The presence of a bromine atom at the 5-position and a nitrophenoxy group at the 2-position provides distinct opportunities for selective chemical modification. The electron-withdrawing nature of the pyrimidine ring and the 4-nitrophenoxy group enhances the electrophilicity of the C-Br bond, making it particularly susceptible to oxidative addition by a palladium(0) catalyst.[3] This inherent reactivity allows for a range of powerful C-C and C-N bond-forming reactions, which are fundamental to modern synthetic chemistry.[4][5]
This document will delve into the mechanistic underpinnings and practical execution of several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols provided are designed to be self-validating systems, with explanations for the choice of catalysts, ligands, bases, and solvents to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic targets.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The general reactivity trend for halogens is I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy of the C-X bond down the group.[3] For this compound, the C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. The 2-(4-nitrophenoxy) group is generally stable under these conditions and serves to modulate the electronic properties of the pyrimidine ring.
Diagram of the Core Substrate
Caption: Structure of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals.[4][6] This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.[6]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired 5-aryl-2-(4-nitrophenoxy)pyrimidine product and regenerate the Pd(0) catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)[8]
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of organic solvent to water).[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 90-98 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 80-92 |
Workflow Diagram: Suzuki-Miyaura Coupling
References
5-Bromo-2-(4-nitrophenoxy)pyrimidine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids and a wide array of FDA-approved drugs.[1][2][3][4] Its inherent biological significance and synthetic tractability make it a "privileged scaffold" in the design of novel therapeutics.[5] Within this class, 5-bromopyrimidine derivatives have emerged as particularly valuable intermediates, offering a reactive handle for the introduction of molecular diversity through modern cross-coupling reactions.[6] This guide focuses on 5-Bromo-2-(4-nitrophenoxy)pyrimidine , a building block that combines the advantageous features of the 5-bromopyrimidine core with the electronic and functional properties of a 4-nitrophenoxy group, opening new avenues for the synthesis of targeted therapies, especially in the realm of kinase inhibitors.[7][8]
The presence of the bromine atom at the C5 position provides a regioselective site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][8][9] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The 2-(4-nitrophenoxy) moiety is not merely a passive substituent; the nitro group can be readily reduced to an amine, providing a further point for diversification and interaction with biological targets.[10] This dual functionality makes this compound a highly versatile platform for generating libraries of complex molecules for biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1185158-29-5 | [11][12] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [11][12] |
| Molecular Weight | 296.08 g/mol | [11][12] |
| Appearance | Pale yellow to yellow solid (typical) | General knowledge |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |
Synthetic Strategy: Preparation of this compound
While various methods exist for the synthesis of substituted pyrimidines, a common approach for a compound like this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine. A representative synthetic route is outlined below.
Caption: General Synthetic Workflow.
Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound. Optimization may be necessary.
Materials:
-
2,5-Dibromopyrimidine
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyrimidine (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Applications in Drug Discovery: Cross-Coupling Reactions
The true utility of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile and regioselective introduction of diverse functionalities at the C5 position of the pyrimidine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, a critical transformation in the synthesis of many drug candidates.[9][13] This reaction couples the 5-bromopyrimidine core with a variety of aryl or heteroaryl boronic acids or esters.
Caption: Suzuki-Miyaura Coupling Workflow.
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[1][8] This reaction enables the coupling of the 5-bromopyrimidine with a wide range of primary and secondary amines.
Caption: Buchwald-Hartwig Amination Workflow.
This is a general protocol and requires careful execution under inert conditions.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOt-Bu] or Cesium carbonate [Cs₂CO₃], 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the base, this compound, and the primary amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
As with all laboratory chemicals, this compound and the reagents used in its synthesis and reactions should be handled with appropriate care.[6][14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its dual functionality allows for the strategic and regioselective introduction of diverse chemical moieties through robust and well-established cross-coupling methodologies. The resulting substituted pyrimidines are key scaffolds in the development of novel therapeutics, particularly in the field of oncology. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery programs.
References
- The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY D
- SAFETY D
- 5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. (2025). Benchchem.
- Safety D
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.).
- (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. (2025). Benchchem.
- SAFETY D
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... (n.d.).
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.).
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv.
- 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- This compound. (n.d.). Amerigo Scientific.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- This compound,(CAS# 1185158-29-5). (n.d.). Sinfoo Biotech.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central.
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- 2. researchgate.net [researchgate.net]
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- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for the Strategic Use of 5-Bromo-2-(4-nitrophenoxy)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a fundamental anchoring point for many inhibitors.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The compound 5-Bromo-2-(4-nitrophenoxy)pyrimidine is a highly versatile building block designed for this purpose, offering medicinal chemists distinct advantages in the rapid construction of diverse kinase inhibitor libraries.
This document provides a comprehensive guide to the application of this compound in the synthesis of kinase inhibitors, detailing its chemical reactivity, providing step-by-step protocols for its use, and explaining the rationale behind its design.
Chemical Rationale: Unpacking the Reactivity of this compound
The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the bromine atom at the C5 position and the 4-nitrophenoxy group at the C2 position.
-
The C2 Position: A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[4] The 2-position of this compound is particularly activated for SNAr due to the presence of the strongly electron-withdrawing 4-nitrophenoxy group. This group is an excellent leaving group, readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines. This reaction is the cornerstone for introducing the side chains that will interact with the solvent-exposed region of the kinase active site.
-
The C5 Position: A Handle for Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can be used to probe deeper pockets within the kinase active site or to modulate the physicochemical properties of the inhibitor.
The distinct reactivity of these two positions allows for a sequential and controlled elaboration of the pyrimidine scaffold, as illustrated in the workflow diagram below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as the starting material.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the 4-nitrophenoxy group with a primary or secondary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Amerigo Scientific, Parchem |
| Amine (R¹R²NH) | Reagent Grade | Sigma-Aldrich, TCI |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Anhydrous | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Fisher Scientific |
| Brine (saturated aqueous NaCl) | Laboratory Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | Fisher Scientific |
| Silica gel for column chromatography | 230-400 mesh | Sorbent Technologies |
Procedure:
-
To a solution of this compound (1.0 mmol, 296 mg) in anhydrous DMF (5 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and DIPEA (2.0 mmol, 348 µL).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-bromo-2-aminopyrimidine derivative.
Expected Outcome and Key Parameters:
| Parameter | Value/Observation |
| Reaction Time | 2 - 24 hours |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 70 - 95% |
| Purification | Silica Gel Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the 5-bromo-2-aminopyrimidine derivative with a boronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-2-aminopyrimidine derivative (from Protocol 1) | - | - |
| Arylboronic acid (ArB(OH)₂) | Reagent Grade | Combi-Blocks, Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Catalyst Grade | Strem Chemicals, Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane and Water | Anhydrous/Deionized | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Celite® | Laboratory Grade | Fisher Scientific |
Procedure:
-
To a round-bottom flask, add the 5-bromo-2-aminopyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Stir the reaction mixture at reflux (typically 90-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (10 mL).
-
Wash the combined filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the final kinase inhibitor.
Signaling Pathways and Kinase Targets
Derivatives of 5-bromopyrimidine have been successfully employed to synthesize inhibitors for a variety of kinases implicated in cancer and other diseases. The specific kinase targeted is determined by the nature of the substituents introduced at the C2 and C5 positions.
Caption: Kinase targets and associated cellular processes.
For example, derivatives of 5-bromopyrimidines have shown potent inhibitory activity against Bcr-Abl kinase, a key driver in chronic myeloid leukemia.[6][7] Other kinases that have been successfully targeted using pyrimidine-based scaffolds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for angiogenesis,[8] and Aurora kinases, which are involved in cell cycle regulation.[9]
Conclusion
This compound is a strategically designed building block that offers a reliable and efficient entry into the synthesis of a diverse range of pyrimidine-based kinase inhibitors. Its well-differentiated reactive sites allow for a systematic and modular approach to inhibitor design, making it an invaluable tool for researchers in drug discovery. The protocols and information provided herein serve as a comprehensive guide to unlock the full potential of this versatile reagent.
References
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Amerigo Scientific. This compound. [Link]
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. United Arab Emirates - Ministry of Health and Prevention. [Link]
-
Chandra, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
-
Sinfoo Biotech. This compound,(CAS# 1185158-29-5). [Link]
-
Lee, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
A K, S., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iglarz, M., et al. (2011). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Traxler, P., & Furet, P. (1999). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. PubMed. [Link]
-
Sako, M., et al. (1988). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). SciSpace. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Pyrimidine Derivatives: The Chemical Versatility of 5-Bromo-2-Phenylpyrimidine. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Al-Ostath, A., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the C-N Cross-Coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Introduction: The Strategic Importance of C-N Cross-Coupling in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3][4][5] The ability to forge carbon-nitrogen (C-N) bonds on this heterocyclic system with precision and efficiency is paramount for the synthesis of novel pharmaceutical agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this purpose, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[6][7][8][9][10]
This application note provides a detailed experimental protocol and scientific rationale for the C-N cross-coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine with a representative amine. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst selection and reaction optimization, and present a step-by-step procedure suitable for researchers in drug discovery and chemical development.
The target substrate, this compound, presents a unique chemical challenge. The pyrimidine ring is inherently electron-deficient, a characteristic that can complicate cross-coupling reactions by leading to catalyst deactivation.[1] Furthermore, the presence of two distinct electrophilic sites, the C5-Br bond and the C2-OAr bond, necessitates a carefully optimized catalytic system to ensure chemoselective amination at the C5 position. The general reactivity trend in palladium-catalyzed cross-coupling reactions (C-Br > C-Cl) suggests that the C-Br bond will be the more reactive site for oxidative addition.[11][12]
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][13] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6]
Experimental Protocol: C-N Cross-Coupling of this compound with Morpholine
This protocol provides a starting point for the C-N cross-coupling of this compound with morpholine. Optimization may be required for other amines.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| This compound | 1185158-29-5 | 296.08 g/mol | Amerigo Scientific[14] |
| Morpholine | 110-91-8 | 87.12 g/mol | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 g/mol | Strem Chemicals |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 g/mol | Sigma-Aldrich |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | Acros Organics |
Equipment
-
Oven-dried Schlenk flask or microwave vial
-
Magnetic stir bar
-
Magnetic stirrer with heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General experimental workflow for the C-N cross-coupling reaction.
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[6]
-
Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C using a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).[15]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Rationale for Experimental Choices and Troubleshooting
Catalyst System:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source.[6][13]
-
Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of aryl chlorides and bromides, particularly on electron-deficient heterocyclic systems.[15] Bulky ligands promote the reductive elimination step and prevent catalyst deactivation.[1]
Base:
-
Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[6][16] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, especially for base-sensitive substrates.[17]
Solvent:
-
Anhydrous, degassed toluene is a standard solvent for these reactions.[6][15] Other aprotic solvents like 1,4-dioxane or THF can also be used.[11]
Troubleshooting:
-
Low or No Yield: If the reaction fails to proceed, consider the quality of the reagents and the inertness of the atmosphere. Ensure the solvent is anhydrous and thoroughly degassed. The catalyst or ligand may need to be replaced with a fresh batch. Increasing the catalyst loading or reaction temperature may also be beneficial.[1]
-
Side Reactions: Dehalogenation (replacement of the bromine with a hydrogen) can be a competing side reaction. Using a milder base or a different ligand might mitigate this issue.[1]
Conclusion
The C-N cross-coupling of this compound is a valuable transformation for the synthesis of novel pyrimidine derivatives. The provided protocol, based on the well-established Buchwald-Hartwig amination, offers a robust starting point for researchers. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents will empower scientists to optimize conditions for a wide range of amines and achieve their synthetic goals in the pursuit of new therapeutic agents.
References
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- Benchchem. (n.d.). Technical Support Center: Functionalization of the Pyrimidine Core.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2001). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, (11), 1739-1741.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Wang, D., Wang, Y., Zhang, Y., & Fan, Q. (2018). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
- Di-Toma, E., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19356-19369.
- Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 13(13), 3438–3441.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(22), 8416-8423.
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Nguyen, V. T., et al. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. Scientific Reports, 9(1), 1978.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Bakherad, M., et al. (2015). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Synlett, 26(11), 1541-1544.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
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ResearchGate. (n.d.). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6071.
- Radosevich, A. T., et al. (2018). Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. Journal of the American Chemical Society, 140(46), 15200-15205.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Jordan Journal of Pharmaceutical Sciences, 3(2).
- Hartwig, J. F., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(4), 19414-19424.
- Buchwald, S. L., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
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Application Note: 5-Bromo-2-(4-nitrophenoxy)pyrimidine as a Versatile Precursor for the Synthesis of Bioactive Heterocycles
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-2-(4-nitrophenoxy)pyrimidine as a versatile and highly valuable building block in the synthesis of complex, bioactive heterocycles. We will explore its unique chemical reactivity, which allows for selective, sequential functionalization at two key positions, and provide detailed, field-proven protocols for its application in cornerstone synthetic transformations such as Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Strategic Advantage of a Dual-Reactivity Precursor
The quest for novel therapeutic agents often relies on the efficient construction of molecular libraries with diverse functionalities. The pyrimidine core is of particular interest due to its ability to interact with various biological targets.[2][3] this compound (CAS No. 1185158-29-5) is an elegantly designed precursor that offers two distinct and orthogonally reactive sites, enabling a modular and powerful approach to drug design.
-
The C5-Position: The bromine atom serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups through C-C or C-N bond formation.[4][5]
-
The C2-Position: The 2-(4-nitrophenoxy) group is an excellent leaving group, primed for Nucleophilic Aromatic Substitution (SNAr). This position is often critical for establishing key interactions, such as hydrogen bonds with the hinge region of protein kinases.[6]
This dual reactivity allows for a planned, stepwise synthesis, enabling the construction of complex pyrimidine derivatives that would be challenging to access through other means.
Chemical Properties and Reactivity Analysis
The synthetic utility of this compound stems from the electronic nature of the pyrimidine ring and the specific substituents. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.[7]
The reactivity can be selectively directed as follows:
-
Palladium-Catalyzed Cross-Coupling at C5: The Carbon-Bromine bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the Carbon-Oxygen bond of the phenoxy ether.[5][8] This allows for selective functionalization at the C5 position while leaving the C2 position untouched.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of both ring nitrogens and the additional stabilization provided by the nitro group on the phenoxy leaving group. This makes displacement with nucleophiles, such as primary or secondary amines, a highly efficient transformation.
This differential reactivity forms the basis of a powerful synthetic strategy where one can first modify the C5 position and then introduce diversity at the C2 position, or vice-versa.
Caption: Orthogonal synthetic routes using this compound.
Application I: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The formation of a C-C bond at the C5 position is a critical step in the synthesis of many kinase inhibitors, creating biaryl structures that can access deep hydrophobic pockets in the enzyme active site.[5] The Suzuki-Miyaura reaction is the premier method for this transformation due to its functional group tolerance and reliable outcomes.[9]
Expert Rationale
The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling. For heteroaryl halides, palladium catalysts bearing electron-rich, bulky phosphine ligands are often superior. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], is an excellent starting point as the dppf ligand promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle while resisting β-hydride elimination.[10] An aqueous solution of a mild base like sodium or potassium carbonate is used to activate the boronic acid for the transmetalation step without promoting unwanted side reactions.
Detailed Experimental Protocol: Synthesis of 5-Aryl-2-(4-nitrophenoxy)pyrimidine
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 equiv., 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-2-(4-nitrophenoxy)pyrimidine.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 70-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.5) | DME/H₂O | 85 | 75-90 |
Yields are representative and may vary based on scale and specific substrate.
Application II: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
Following successful functionalization at C5, the C2 position can be readily modified. Displacing the 4-nitrophenoxy group with an amine is a key step in building many pyrimidine-based kinase inhibitors, such as those targeting Aurora kinases or VEGFR2.[11][12]
Expert Rationale
The SNAr reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. The rate of this reaction is enhanced by the electron-withdrawing pyrimidine ring and the nitro group on the phenoxy leaving group, which stabilize this intermediate. The reaction is typically performed in a polar aprotic solvent like DMF or Dioxane at elevated temperatures to ensure completion. No external base is usually required if the incoming amine is not a precious reagent, as it can act as its own base. However, for valuable amines or to drive the reaction to completion, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.
Caption: General experimental workflow for SNAr amination.
Detailed Experimental Protocol: Synthesis of N-Alkyl/Aryl-5-aryl-pyrimidin-2-amine
-
Reaction Setup:
-
In a sealed vial, dissolve the 5-aryl-2-(4-nitrophenoxy)pyrimidine intermediate (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or N,N-Dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.5-2.0 equiv.).
-
If required, add a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
-
Reaction Execution:
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 100-120 °C.
-
Stir the reaction for 4-16 hours. Monitor for the disappearance of the starting material and the formation of the product and the 4-nitrophenol byproduct by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute aqueous sodium hydroxide (1M NaOH) to remove the 4-nitrophenol byproduct, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude material by silica gel chromatography or recrystallization to afford the final C2-aminated product.
-
Product Characterization Guidelines
Verifying the structure of the synthesized heterocycles is a critical final step.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the singlet for the pyrimidine H-6 proton in the starting material if a Suzuki coupling has occurred at C5 (this is an error in logic, the H-6 proton remains, but its chemical environment changes). The key is to observe the appearance of new aromatic signals from the coupled aryl group and the disappearance of the 4-nitrophenoxy signals after SNAr. The pyrimidine H-6 proton typically appears as a singlet downfield (~8.5-9.0 ppm).[13][14]
-
¹³C NMR: Look for the appearance of new carbon signals corresponding to the introduced aryl and amino fragments. The pyrimidine carbons (C2, C4, C6) are typically found in the 150-170 ppm region.[13][15]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum should show the correct molecular ion peak [M+H]⁺. If the bromine atom is still present, a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed.[13]
-
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse, biologically active pyrimidine derivatives. Its well-differentiated reactive sites at the C2 and C5 positions allow for controlled, sequential installation of various functional groups using robust and scalable reactions like Suzuki-Miyaura coupling and SNAr. The protocols and insights provided in this guide are designed to empower researchers to rapidly assemble libraries of novel pyrimidine-based compounds for screening in drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.
References
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-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
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PMC - NIH. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Ministry of Health and Prevention - United Arab Emirates. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
-
PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]
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PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
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PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
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PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
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Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. [Link]
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PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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ResearchGate. (2017). (PDF) ChemInform Abstract: Bioactive Fused Heterocycles: Nucleoside Analogues with an Additional Ring. [Link]
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ResearchGate. (2022). (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]
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MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
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Application Note: Comprehensive Characterization of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 5-Bromo-2-(4-nitrophenoxy)pyrimidine, a key heterocyclic intermediate in pharmaceutical synthesis and materials science.[1] The structural complexity and functional group assortment of this molecule necessitate a multi-technique approach to unequivocally confirm its identity, purity, and stability. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and expected data are presented to serve as a benchmark for researchers, scientists, and drug development professionals. This guide is designed to ensure self-validating and reliable analytical outcomes in a quality control or research setting.
Introduction: The Need for Rigorous Analysis
This compound belongs to the pyrimidine class of heterocyclic compounds, which form the core scaffold of numerous therapeutic agents and biologically active molecules.[2][3] The presence of a bromine atom, a nitrophenoxy group, and the pyrimidine ring itself makes this compound a versatile building block for creating more complex molecular architectures.[1] However, the very reactivity that makes it synthetically useful also presents challenges in its characterization. The potential for regioisomers, residual starting materials, or degradation products necessitates a robust analytical workflow.[4]
This application note establishes a gold-standard analytical framework. By integrating data from orthogonal techniques—NMR for structural mapping, MS for molecular weight verification, FTIR for functional group identification, and HPLC for purity assessment—we can build a complete and trustworthy profile of the compound.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 1185158-29-5 | [5][6] |
| Molecular Formula | C₁₀H₆BrN₃O₃ | [5][6] |
| Molecular Weight | 296.08 g/mol | [5][6] |
| Appearance | Expected to be a solid | |
| Structure |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of chemical structure.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.[7]
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[7]
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected Data & Interpretation
The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 5-bromopyrimidines and substituted nitrophenols.[7][8]
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.95 | Singlet | 2H | H-4, H-6 | Protons on the electron-deficient pyrimidine ring are highly deshielded. The C5-bromo substituent influences their chemical environment. |
| ~8.30 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the strongly electron-withdrawing nitro group (NO₂) are significantly deshielded. |
| ~7.40 | Doublet (d) | 2H | H-2', H-6' | Protons meta to the nitro group are less deshielded and are split by their ortho neighbors. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-2 | Carbon atom of the ether linkage on the pyrimidine ring, highly deshielded by two adjacent nitrogen atoms. |
| ~160.5 | C-4, C-6 | Equivalent carbons on the pyrimidine ring, deshielded by ring nitrogens. |
| ~155.0 | C-1' | Aromatic carbon bearing the ether linkage. |
| ~145.0 | C-4' | Carbon attached to the nitro group. |
| ~125.5 | C-3', C-5' | Carbons ortho to the nitro group. |
| ~121.0 | C-2', C-6' | Carbons meta to the nitro group. |
| ~110.0 | C-5 | Carbon bearing the bromine atom; its shift is significantly influenced by the heavy atom effect.[7] |
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the synthesized compound and providing structural information through fragmentation analysis.[9]
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule and will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, which would provide more extensive fragmentation.[7]
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum to obtain the exact mass.
Expected Data & Interpretation
-
Molecular Ion: The nominal mass is 296 g/mol . The mass spectrum should show a distinct cluster for the molecular ion.
-
Isotopic Pattern: A critical validation point is the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum must exhibit two peaks for any bromine-containing fragment: a molecular ion peak (M) and an M+2 peak of almost equal intensity.[7]
-
Fragmentation: The ether linkage is a likely point of fragmentation. A common fragmentation pathway would involve the cleavage of the C-O bond between the pyrimidine ring and the nitrophenoxy group.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Description |
| [C₁₀H₆⁷⁹BrN₃O₃ + H]⁺ | 295.9665 | Protonated molecular ion with ⁷⁹Br isotope. |
| [C₁₀H₆⁸¹BrN₃O₃ + H]⁺ | 297.9645 | Protonated molecular ion with ⁸¹Br isotope. |
| [C₄H₂⁷⁹BrN₂]⁺ | 156.9450 | Fragment corresponding to the 5-bromopyrimidinyl cation after ether cleavage. |
| [C₄H₂⁸¹BrN₂]⁺ | 158.9430 | Isotopic partner of the 5-bromopyrimidinyl cation. |
Functional Group Identification by FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]
Protocol: FTIR Analysis
-
Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Expected Data & Interpretation
The FTIR spectrum will confirm the presence of the key functional groups.
Table 4: Predicted FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~3100 - 3000 | C-H stretch | Aromatic Rings | [12] |
| ~1600 - 1570 | C=N / C=C stretch | Pyrimidine Ring | [10] |
| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ stretch | Aromatic Nitro Group | [13] |
| ~1250 - 1200 | Asymmetric C-O-C stretch | Aryl Ether | [13] |
| ~1050 - 1000 | Symmetric C-O-C stretch | Aryl Ether | |
| Below 600 | C-Br stretch | Aryl Bromide | [13] |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of chemical compounds by separating the main component from any impurities.[4][14] A reverse-phase method is generally a good starting point for a molecule of this polarity.
Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions (Starting Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). For example, 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength. Based on the chromophores (nitrophenyl and pyrimidine rings), a wavelength between 270-280 nm should be appropriate.[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.
Conclusion
The analytical characterization of this compound requires an orthogonal, multi-technique approach. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment provides a comprehensive and reliable characterization. The protocols and expected data presented in this application note serve as a robust framework for researchers and quality control analysts to ensure the identity and quality of this important chemical intermediate.
References
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Patel, S. K., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Chemical and Pharmaceutical Research, 7(1), 433-438. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl...). Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound, (CAS# 1185158-29-5). Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved from [Link]
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SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
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Perka, W., & Gierczak, T. (2007). Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases: 5-Bromo-2,4-di-o-(m- and p-) chloro- (bromo-)benzylthiouracils and 6-methyluracils. Journal of the Chinese Chemical Society, 54(4), 989-996. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PubMed Central. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (2007). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
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ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione. Retrieved from [Link]
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SciSpace. (n.d.). FTIR and raman spectra compared with ab initio calculated frequency modes for 5-aminouracil. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. Retrieved from [Link]
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Bojn Chemical. (n.d.). This compound. Retrieved from [Link]
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Application Note: Structural Elucidation of 5-Bromo-2-(4-nitrophenoxy)pyrimidine Derivatives Using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-nitrophenoxy)pyrimidine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3] Their structural framework, incorporating a pyrimidine core, a bromine substituent, and a nitrophenoxy moiety, offers diverse opportunities for molecular interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules, providing detailed insights into their atomic connectivity and spatial arrangement.[4] This application note provides a comprehensive guide to the NMR analysis of these derivatives, covering theoretical underpinnings, detailed experimental protocols, and in-depth data interpretation. Adherence to Good Manufacturing Practice (GMP) principles in data acquisition and analysis ensures the integrity and reliability of the results, which is crucial for regulatory submissions and drug development pipelines.[5][6][7][8][9]
Theoretical Background: The Chemical Landscape of this compound
The ¹H and ¹³C NMR spectra of this compound derivatives are governed by the electronic environment of each nucleus. The pyrimidine ring is an electron-deficient system, which generally leads to downfield chemical shifts for its protons and carbons. The substituents play a crucial role in modulating these shifts:
-
5-Bromo Substituent: The electronegative bromine atom exerts a deshielding effect on the adjacent C5 carbon and a more complex influence on the pyrimidine protons through inductive and anisotropic effects.
-
2-(4-nitrophenoxy) Group: This bulky substituent significantly influences the chemical shifts of the C2, C4, and C6 positions of the pyrimidine ring. The ether linkage and the electron-withdrawing nitro group on the phenyl ring further modify the electronic distribution throughout the molecule. The nitro group, in particular, causes a significant downfield shift of the protons and carbons on the phenoxy ring.[10]
Understanding these fundamental principles is key to accurately assigning the observed NMR signals.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of High-Quality NMR Data
High-resolution NMR spectra are contingent upon meticulously prepared samples.[11][12] The following protocol is recommended for this compound derivatives:
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[13][14]
-
High-quality 5 mm NMR tubes[13]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[14]
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble.[15] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16][17][18] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[12][13]
-
Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing high-quality NMR samples.
NMR Data Acquisition: A Step-by-Step Guide
The following parameters are a starting point and may require optimization based on the specific instrument and sample.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[19]
¹H NMR Acquisition Protocol:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹H Spectrum:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 10-12 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹³C NMR Acquisition Protocol:
-
Proton-Decoupled ¹³C Spectrum:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[19]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the 3D structure and conformation.[19][20][21]
Diagram of the NMR Data Acquisition and Analysis Workflow:
Caption: General workflow for NMR data acquisition and analysis.
Part 2: Data Analysis and Interpretation
Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The following tables provide an overview of the expected chemical shifts and coupling constants for the core structure of this compound. Actual values may vary depending on the specific substitution pattern and the solvent used.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4/H6 (Pyrimidine) | 8.5 - 9.0 | s | - | These protons are equivalent in the unsubstituted pyrimidine but will be distinct and may show long-range coupling in substituted derivatives.[22] |
| H2'/H6' (Phenoxy) | 8.2 - 8.4 | d | 8.0 - 9.0 | Protons ortho to the nitro group are strongly deshielded. |
| H3'/H5' (Phenoxy) | 7.2 - 7.4 | d | 8.0 - 9.0 | Protons meta to the nitro group are less deshielded. |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 (Pyrimidine) | 160 - 165 | Attached to the electronegative oxygen and two nitrogens. |
| C4/C6 (Pyrimidine) | 158 - 162 | Influenced by the adjacent nitrogen atoms.[23] |
| C5 (Pyrimidine) | 110 - 115 | Directly attached to the bromine atom.[23] |
| C1' (Phenoxy) | 150 - 155 | Attached to the ether oxygen. |
| C4' (Phenoxy) | 145 - 150 | Attached to the nitro group. |
| C2'/C6' (Phenoxy) | 125 - 130 | Carbons ortho to the nitro group. |
| C3'/C5' (Phenoxy) | 120 - 125 | Carbons meta to the nitro group. |
J-Coupling Constants:
-
³JHH (ortho-coupling) in the phenoxy ring: Typically 7-9 Hz.
-
⁴JHH (meta-coupling) in the phenoxy ring: Typically 2-3 Hz.[19]
-
⁵JHH (para-coupling) in the phenoxy ring: Usually <1 Hz and often not resolved.[19]
-
Long-range couplings in the pyrimidine ring: Can be observed, especially in high-resolution spectra, and are valuable for confirming assignments.[24][25][26]
Case Study: Hypothetical Structure Elucidation
Let's consider a hypothetical derivative, 5-Bromo-4-methyl-2-(4-nitrophenoxy)pyrimidine .
¹H NMR Analysis:
-
The pyrimidine H6 proton would appear as a singlet in the region of 8.5-9.0 ppm.
-
The methyl protons at C4 would appear as a singlet around 2.5-3.0 ppm.
-
The phenoxy protons would exhibit the characteristic AX system of a para-substituted benzene ring, with two doublets in the regions of 8.2-8.4 ppm and 7.2-7.4 ppm.
¹³C NMR Analysis:
-
The pyrimidine carbons (C2, C4, C5, C6) would appear in their expected regions, with the C4 signal being a quaternary carbon.
-
The methyl carbon would appear upfield, around 20-25 ppm.
-
The phenoxy carbons would show the expected six signals for a para-substituted ring.
2D NMR for Confirmation:
-
HMBC: A crucial experiment would be to look for a correlation between the methyl protons at C4 and the pyrimidine carbons C4, C5, and potentially C2. This would definitively confirm the position of the methyl group. A correlation between H6 and C4/C5 would also be expected.
-
NOESY: A through-space correlation between the methyl protons at C4 and the H3'/H5' protons of the phenoxy ring could provide insights into the preferred conformation around the C2-O bond.[27][28][29]
Diagram Illustrating Key HMBC and NOESY Correlations:
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- 23. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]
- 24. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. J-coupling - Wikipedia [en.wikipedia.org]
- 27. Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 5-Bromo-2-(4-nitrophenoxy)pyrimidine, a substrate with unique electronic and structural features. As researchers and drug development professionals, optimizing this reaction is critical for the efficient synthesis of target molecules. This resource provides in-depth, evidence-based solutions to common side reactions, moving beyond a simple checklist to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary side product is the debrominated starting material, 2-(4-nitrophenoxy)pyrimidine. What is causing this, and how can I prevent it?
A1: The formation of the debrominated product is a classic side reaction known as dehalogenation. This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen. The key culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2]
Causality: The Pd-H species can arise from the reaction of the palladium complex with various components in your reaction mixture, including certain bases, solvents (like alcohols), or even trace amounts of water.[2] This Pd-H intermediate can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated product instead of the desired cross-coupled product.[1][2] Your substrate, being an electron-deficient pyrimidine, may be particularly susceptible to this pathway under certain conditions.[2]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting dehalogenation.
Q2: I'm observing a significant amount of biaryl product derived from the homocoupling of my boronic acid. What's the cause, and what are the mitigation strategies?
A2: Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of your desired product and complicating purification. This side reaction is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[3][5] This is often a problem at the beginning of the reaction.
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Crucial for removing dissolved oxygen. Perform three freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4] |
| Use a Pd(0) Precatalyst | Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the initial Pd(II) concentration that drives homocoupling.[6] |
| Add a Reducing Agent | A mild reducing agent, such as potassium formate, can be added to the reaction mixture to ensure the palladium remains in its active Pd(0) state.[4] |
| Optimize Ligand Choice | Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[6] |
Q3: My boronic acid seems to be decomposing, as I'm isolating the corresponding arene. What is this side reaction, and how can I address it?
A3: This side reaction is known as protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. [7][8] This is a very common pathway for boronic acid decomposition, especially with heteroaromatic boronic acids.[1][7]
Key Factors Influencing Protodeboronation:
-
Substrate Structure: Electron-deficient and many heteroaromatic boronic acids are particularly susceptible to protodeboronation.[8][9]
-
Reaction Conditions: High temperatures, extended reaction times, and the presence of water can all accelerate this undesired reaction.[8]
-
Choice of Base: The type and concentration of the base are critical. While necessary for the Suzuki coupling, bases can also catalyze protodeboronation.[5][8][10]
Solutions to Minimize Protodeboronation:
Caption: Key strategies to mitigate protodeboronation.
Q4: My reaction turns black, and I get a poor yield. What is happening to my catalyst?
A4: The formation of a black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition, which can halt the catalytic cycle. The nitrogen atoms in your pyrimidine ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[11]
Preventing Catalyst Decomposition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) intermediate, preventing its aggregation into palladium black.[1] Ligands like SPhos and XPhos are often effective for heteroaryl couplings.[11]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For bidentate ligands like dppf, a 1:1 ratio is typical. For monodentate ligands, a 2:1 or even 4:1 ratio may be necessary.
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. Maintain the reaction at the optimal temperature without overheating.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Minimized Side Reactions
This protocol is a robust starting point for the Suzuki coupling, incorporating best practices to minimize common side reactions.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and the degassed water (typically a 10:1 to 4:1 organic:aqueous ratio) to the Schlenk flask containing the substrates and base.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Isbester, P. K., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 616-619. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677-11689. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1483-1487. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(8), 5046-5056. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6745-6752. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Tcyrulnikov, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(4), 3217-3227. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415. [Link]
-
Chen, Y.-C., et al. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(45), 15981-15993. [Link]
-
Chen, C., et al. (2011). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. ResearchGate. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
ResearchGate. (2019). Effect of solvent on the Suzuki reaction a. [Link]
-
Tcyrulnikov, S., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Smith, R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Wordpress. Pd/C and Other Heterogeneous Catalysts. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Nagao, K., & Ohmiya, H. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 23(10), 2568. [Link]
-
Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11814-11826. [Link]
-
ResearchGate. (2019). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6245. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification Challenges with 5-Bromo-2-(4-nitrophenoxy)pyrimidine Derivatives
<Technical Support Center >
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(4-nitrophenoxy)pyrimidine and its derivatives. This guide provides in-depth, experience-based troubleshooting for common purification challenges encountered during and after synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Answer: Based on the typical SNAr (Nucleophilic Aromatic Substitution) synthesis route, the primary impurities are typically unreacted starting materials and potential side-products.
-
Unreacted Starting Materials:
-
2-Substituted-5-bromopyrimidine: (e.g., 2-chloro-5-bromopyrimidine). This is often less polar than the final product.
-
4-Nitrophenol: This is a key starting material and is acidic. Its presence can often be addressed with a basic wash during workup.
-
-
Side-Products:
-
Hydrolysis Products: The ether linkage can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which could lead to the formation of 2-hydroxy-5-bromopyrimidine.[1] Similarly, the pyrimidine ring itself can undergo hydrolysis.[2][3]
-
Over-brominated Species: Depending on the synthetic route of the starting materials, trace amounts of di-brominated pyrimidines might be present.[4]
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying such impurities to ensure product quality.[4]
Q2: What is the recommended first-pass purification strategy for this class of compounds?
Answer: A two-stage approach is generally most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is crucial. This typically involves washing the organic layer with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities such as unreacted 4-nitrophenol. This is followed by a brine wash to remove excess water before drying and concentrating.[5][6]
-
Flash Column Chromatography: This is the most common and effective method for separating the target compound from unreacted starting materials and non-polar byproducts.[5][7] A gradient elution is typically recommended.
-
Recrystallization: For achieving high purity, especially for downstream applications, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) is often the final step.[8][9]
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
Answer: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring.
-
Staining: Due to the aromatic nature of these compounds, they are typically UV-active. Visualize the TLC plate under a UV lamp (254 nm).
-
Solvent System: Use the same solvent system for TLC as you plan to use for the column. This provides the most accurate prediction of separation.[10]
-
Co-spotting: Always run a "co-spot" on your TLC plate. This involves spotting your crude reaction mixture, your starting materials, and a combined spot of the crude mixture and starting materials on the same plate. This helps to definitively identify the spots corresponding to your starting materials versus your product.
Q4: My purified compound looks clean by TLC, but the NMR shows impurities. What could be the issue?
Answer: This is a common issue with several potential causes:
-
Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot. Try running the TLC in a few different solvent systems to see if you can resolve the spots.[10]
-
Non-UV Active Impurities: If an impurity is not UV-active, it will be invisible on the TLC plate under UV light. Staining the plate with a general stain like potassium permanganate can sometimes reveal these hidden spots.
-
Residual Solvents: The most common "impurities" seen in NMR are often residual solvents from the purification (e.g., ethyl acetate, hexane, dichloromethane). These can be removed by drying the sample under high vacuum, sometimes with gentle heating.
-
Compound Degradation: The compound might be unstable on the silica gel, leading to the formation of new, minor impurities during the chromatography itself.[10]
Q5: What are the ideal storage conditions for this compound derivatives to prevent degradation?
Answer: To ensure long-term stability, store the purified compound in a cool, dark, and dry place. A desiccator at room temperature or storage in a freezer is recommended. The ether linkage and the nitro group can be sensitive to light and hydrolysis over time.
Part 2: Troubleshooting Guides
Guide 1: Column Chromatography Issues
Problem 1.1: Poor separation between my product and a key impurity.
-
The "Why": Separation on silica gel is based on differences in polarity. If your product and an impurity have very similar polarities, they will travel down the column at nearly the same rate.
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical step.
-
Decrease Polarity: If the Rf values are high, decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). This will increase the interaction with the silica and improve separation.
-
Change Solvents: Sometimes, changing the solvent system entirely can alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.[11]
-
-
Column Dimensions: Use a longer, thinner column. This increases the theoretical plates and provides more opportunity for separation.
-
Fine Silica: Using silica gel with a smaller particle size can improve resolution, but may require higher pressure to run.[12]
-
| Solvent System Polarity (Common Systems) |
| Least Polar |
| 100% Hexane/Pentane |
| Ether / Hexane |
| Ethyl Acetate / Hexane |
| Dichloromethane |
| Acetone / Hexane |
| 100% Ethyl Acetate |
| Methanol / Dichloromethane |
| Most Polar |
Table 1: Relative polarity of common solvent systems for flash chromatography.[11]
Problem 1.2: My compound is streaking or tailing on the TLC/column.
-
The "Why": Tailing is often caused by the compound interacting too strongly or in a non-ideal way with the stationary phase. This can be due to acidic/basic functional groups, poor solubility, or column overloading.
-
Troubleshooting Steps:
-
Check for Acidity/Basicity: The pyrimidine core is basic. If the silica gel is slightly acidic, it can cause tailing. Add a small amount of a modifier to your solvent system, such as triethylamine (~0.1-1%), to neutralize the silica.[11]
-
Improve Solubility: If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause streaking. Try a solvent system where your compound has better solubility.[10]
-
Dry Loading: If your compound is poorly soluble in the column solvent, "dry loading" is an excellent technique. Dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[12]
-
Problem 1.3: The product is not eluting from the column.
-
The "Why": This usually means your compound is either too polar for the chosen solvent system or it has decomposed on the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate/hexane, try increasing to 50%, then 100% ethyl acetate, and finally a small percentage of methanol (e.g., 5% methanol in dichloromethane).[11] Be cautious, as using more than 10% methanol can start to dissolve the silica gel.[11]
-
Check for Stability: Before running a large-scale column, test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound may be decomposing.[10] In this case, you may need to use a different stationary phase like alumina or a deactivated silica gel.[10]
-
}
Guide 2: Crystallization & Recrystallization Difficulties
Problem 2.1: My compound "oils out" instead of forming crystals.
-
The "Why": Oiling out occurs when the compound's solubility decreases so rapidly that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is cooled too quickly or if impurities are present that inhibit crystallization.[13]
-
Troubleshooting Steps:
-
Slow Cooling: This is the most effective solution. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath or refrigerator.[14]
-
Reduce Concentration: Your solution may be too concentrated. Add a small amount of hot solvent back to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[15]
-
Problem 2.2: The compound will not crystallize from any solvent I've tried.
-
The "Why": The compound may be too soluble in common solvents even at low temperatures, or it may be amorphous in nature. Purity is also a major factor; even small amounts of impurities can significantly disrupt the crystallization process.[16]
-
Troubleshooting Steps:
-
Use a Co-Solvent System (Anti-Solvent Crystallization):
-
Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble).
-
Slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique is highly effective for stubborn compounds.[14]
-
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small vial. Place this open vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent". The anti-solvent vapor will slowly diffuse into the vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.[14]
-
}
Problem 2.3: The recrystallized product has a low melting point and broad NMR peaks, suggesting solvent inclusion.
-
The "Why": During rapid crystal growth, solvent molecules can become trapped within the crystal lattice, forming solvates.[17] This is more common with high-boiling point solvents like DMF or DMSO but can occur with others.
-
Troubleshooting Steps:
-
Prolonged Drying: Dry the crystals under high vacuum for an extended period (12-24 hours). Gentle heating (if the compound is thermally stable) can help drive off the trapped solvent.
-
Solvent Choice: Avoid high-boiling point solvents for the final recrystallization if possible. If you must use one, consider trituration or precipitation from a different solvent system as a final cleaning step.
-
Trituration: If the material is already solid, suspend it in a solvent in which your product is insoluble but the trapped solvent is soluble (e.g., hexane or diethyl ether). Stir vigorously for 15-30 minutes, then filter. This "washes" the trapped solvent out of the solid.
-
Part 3: Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Select Solvent System: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf of ~0.3.[10]
-
Pack the Column: Pack a glass column with silica gel as a slurry in the least polar solvent mixture you will use. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent. If solubility is an issue, use the dry loading method described in Problem 1.2.[12]
-
Elute: Start eluting with a low-polarity solvent mixture and gradually increase the polarity. Collect fractions in test tubes.
-
Monitor: Check the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Protocol 2: Cooling Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Dissolve: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solvent is boiling.
-
Create a Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely.[14]
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[14]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining surface impurities. Dry the crystals thoroughly under vacuum.
References
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- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.Current Opinion in Drug Discovery & Development.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Pharmaceutical Crystallization in drug development. (2025). Syrris.
- Crystallization of pyrimidine compounds. (Patent). Google Patents.
- Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua - Filter Dryer.
- What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (2021). ACS Publications.
- Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
- troubleshooring flash chromatography purification. (2022). Reddit.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. (2025).
- Chromatography Troubleshooting. (2019). YouTube.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. Benchchem.
- Recrystallization. (2020). YouTube.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (Patent). Google Patents.
- AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses Procedure.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012).
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (Patent). Google Patents.
- This compound. Amerigo Scientific.
- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (Patent). Google Patents.
- Chemical evolution XXIX. Pyrimidines from hydrogen cyanide. (1979). PubMed.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Synthesis method for 5-bromo-2-fluoropyrimidine. (Patent). Google Patents.
- Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate.
- Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society.
- This compound,(CAS# 1185158-29-5). Sinfoo Biotech.
- This compound. Fluorochem.
- Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2024). International Journal of Pharmaceutical Research and Allied Sciences.
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- 9. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
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- 17. tianmingpharm.com [tianmingpharm.com]
Optimizing catalyst loading for 5-Bromo-2-(4-nitrophenoxy)pyrimidine coupling
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine. This substrate is a valuable building block in medicinal chemistry, but its electronic properties and heterocyclic nature present unique challenges and opportunities for reaction optimization.
The primary focus of this document is the strategic optimization of palladium catalyst loading. Reducing catalyst loading is not merely a cost-saving measure; it is critical for minimizing residual palladium in active pharmaceutical ingredients (APIs), a stringent requirement mandated by regulatory bodies like the FDA, which limits palladium content to levels as low as 10 ppm.[1] This guide provides a framework for troubleshooting common issues and systematically achieving efficient, low-catalyst-loading couplings through a series of frequently asked questions, troubleshooting flowcharts, and validated protocols.
Section 1: FAQs - Foundational Principles
This section addresses fundamental questions regarding the optimization of the Suzuki-Miyaura reaction for your specific substrate.
Q1: Why is optimizing catalyst loading particularly critical for a substrate like this compound?
A: There are three primary drivers for optimizing catalyst loading:
-
Economic Viability: Palladium is a precious metal, and its cost is a significant factor in the overall expense of a synthetic route, especially at scale. Reducing the catalyst loading from a typical 1-5 mol% to below 0.1 mol% can drastically lower production costs.[2]
-
Product Purity & Regulatory Compliance: Pharmaceutical intermediates and APIs must be free of heavy metal contaminants.[1] High catalyst loadings necessitate extensive and often costly downstream purification processes (e.g., chromatography, treatment with metal scavengers) to remove residual palladium.[1] Designing a high-yield reaction with minimal catalyst from the outset is the most efficient strategy.
-
Reaction Efficiency: High concentrations of palladium do not always correlate with better outcomes. In some cases, high loadings can lead to an increase in side reactions, such as the formation of palladium black or the promotion of undesired homocoupling, which complicates purification and reduces yield.[3][4]
Q2: What is the catalytic cycle for this reaction, and how does each component influence it?
A: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is key to troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your pyrimidine substrate.[7] The electron-deficient nature of the pyrimidine ring generally facilitates this step.[8][9]
-
Transmetalation: The organic group from the boronic acid (or, more accurately, the activated boronate species) is transferred to the palladium center, displacing the halide.[10] This step requires a base to activate the boronic acid.[11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]
Q3: How does the specific structure of this compound affect the choice of reaction conditions?
A: The substrate's structure is highly influential:
-
Electron-Deficient Heterocycle: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This property increases the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step.[8][12] This is a favorable characteristic for achieving high reactivity.
-
Potential for Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center.[9][13] This chelation can sometimes stabilize the catalyst but may also occupy coordination sites needed for the catalytic cycle, potentially inhibiting the reaction. The choice of a bulky, electron-donating ligand can mitigate this by sterically discouraging such unproductive binding.[12]
-
Base Sensitivity: While the substrate itself is reasonably stable, aggressive bases or high temperatures could potentially lead to nucleophilic aromatic substitution of the 4-nitrophenoxy group, although this is generally less favorable than the desired cross-coupling.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization process.
Q: My reaction yield is low or non-existent, even at standard catalyst loadings (e.g., 2-5 mol%). Where should I start troubleshooting?
A: Low yield is a common issue with multiple potential causes.[3][14] A systematic approach is essential. Use the following workflow to diagnose the problem.
| Problem Area | Potential Cause | Recommended Solution | Citation |
| 1. Catalyst Inactivity | Degraded Precatalyst/Ligand: Pd(OAc)₂ can be unstable over time; phosphine ligands can oxidize to phosphine oxides. | Use fresh, high-purity catalyst and ligands. Consider using more stable pre-catalysts like Pd(dppf)Cl₂ or PEPPSI-type catalysts. | [7][15] |
| Ineffective Base/Solvent System: The inorganic base (e.g., K₂CO₃) may not be soluble enough to activate the boronic acid efficiently. | Ensure the base is finely powdered. Use a solvent system known to work well, such as 1,4-dioxane/water or THF/water, to aid solubility and facilitate the reaction. | [3][14] | |
| Oxygen Contamination: The presence of oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like homocoupling. | Rigorously degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. | [4][16] | |
| 2. Side Reactions | Protodeboronation: The boronic acid reacts with trace water or other proton sources, converting it to an unreactive arene. This is common with heteroaryl boronic acids. | Use a boronic ester (e.g., a pinacol ester) which is more stable. Alternatively, use an anhydrous base like powdered KF or CsF in a rigorously dried solvent. | [7][13] |
| Homocoupling: The boronic acid couples with itself. This is often catalyzed by oxygen. | Improve deoxygenation procedures. Sometimes lowering the reaction temperature can disfavor this pathway relative to the desired cross-coupling. | [3][4] | |
| Dehalogenation: The starting aryl bromide is reduced to the corresponding H-substituted pyrimidine. | This can occur if the solvent (e.g., an alcohol) or base (e.g., an amine) acts as a hydride source after oxidative addition. Switch to a non-reducing solvent like dioxane or toluene. | [7] |
Section 3: Experimental Protocols for Optimization
Follow this systematic approach to establish a robust, low-loading protocol.
Step 1: Establish a Baseline with a High-Yielding Protocol
First, confirm the reaction is viable under reliable, albeit non-optimized, conditions. This ensures your starting materials and general technique are sound.
| Parameter | Condition | Rationale | Citation |
| Substrate | This compound | 1.0 equiv | - |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv | An excess ensures complete consumption of the limiting substrate. |
| Precatalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2.0 mol% | A robust, higher loading to guarantee initial success. Pd(dppf)Cl₂ is often more stable and reliable. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv | Strong, common bases for Suzuki couplings. K₃PO₄ is often effective for heteroaryl substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration | A standard solvent system that dissolves both organic and inorganic components well. |
| Temperature | 80 - 100 °C | - | Typical temperature range to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Critical to prevent catalyst oxidation and side reactions. |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).[17]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).[18]
-
Add the palladium precatalyst (0.02 equiv).[17]
-
Add the degassed solvent mixture via syringe to achieve a 0.1 M concentration.[17]
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5] Purify by column chromatography.
Step 2: Systematic Reduction of Catalyst Loading
Once you have achieved >90% yield in the baseline experiment, begin reducing the catalyst loading systematically. At each step, if the yield drops significantly or the reaction time increases dramatically, consider screening alternative ligands or bases before reducing the loading further.
| Experiment | Catalyst Loading (mol %) | Expected Outcome | Action if Yield Drops <85% |
| 1 | 1.0 | High yield, similar to baseline. | Re-verify baseline conditions. |
| 2 | 0.5 | High yield, reaction may be slightly slower. | Move to Step 3: Ligand Screening. |
| 3 | 0.1 | Good to high yield, may require longer time. | Move to Step 3: Ligand Screening. |
| 4 | 0.05 | Potential for good yield, but highly dependent on system efficiency. | Move to Step 3: Ligand Screening. |
| 5 | 0.01 | Challenging; requires a highly active catalytic system. | Move to Step 3: Ligand Screening. |
Step 3: Advanced Optimization with Ligand/Base Screening
If yields suffer at lower catalyst loadings, the original catalytic system may not be active enough. Screening more specialized, highly active ligands is the next logical step. These ligands are designed to accelerate the rate-determining oxidative addition or reductive elimination steps.[12]
| Catalyst System | Type | Rationale for Use | Citation |
| Pd₂(dba)₃ + SPhos / XPhos | Buchwald Ligands | Highly electron-rich and bulky dialkylbiaryl phosphines. Excellent for activating C-Br bonds and promoting fast catalysis, allowing for very low loadings. | [12][15] |
| Pd(OAc)₂ + P(t-Bu)₃ | Bulky Trialkylphosphine | A simple but highly effective electron-rich and bulky ligand that promotes fast oxidative addition. | [10] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | NHC ligands are strong sigma-donors and form very stable, active catalysts suitable for challenging substrates. | [7] |
| Pd(OAc)₂ + cataCXium® A | Monophosphine Ligand | Specifically designed for high activity in heteroaryl couplings, often enabling very low catalyst loadings. | [19] |
Screening Approach: Using the best conditions from Step 2 (e.g., 0.1 mol% Pd), screen the catalyst systems above. Use a 2:1 Ligand:Pd ratio when starting from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. This will help you identify the most potent catalytic system for achieving your target yield at the lowest possible catalyst concentration.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Meringdal, J. W., & Menche, D. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Patil, S. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]
-
Raza, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Scott, J. S., & Smith, M. D. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Singh, R. P., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Gazvoda, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reddy, V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]
-
MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Bromo-2-(4-nitrophenoxy)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important chemical intermediate.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 4-nitrophenol.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors related to the reactivity of your starting materials and the reaction conditions. The SNAr reaction mechanism relies on the nucleophilic attack of the phenoxide on the electron-deficient pyrimidine ring.[1]
Possible Causes & Recommended Solutions:
-
Incomplete Deprotonation of 4-Nitrophenol: The nucleophile in this reaction is the 4-nitrophenoxide ion. Incomplete deprotonation of 4-nitrophenol will result in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.15. A base with a conjugate acid pKa significantly higher than this is required.
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Solution: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices. Methyl ethyl ketone has also been reported as a suitable solvent.[4]
-
-
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting material, 5-bromo-2-chloropyrimidine, to form 5-bromo-2-hydroxypyrimidine, a common side product.[3][5]
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products indicates that side reactions are occurring. Identifying these byproducts is key to optimizing your reaction for selectivity.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of Starting Material: As mentioned previously, the reaction of 5-bromo-2-chloropyrimidine with water will produce 5-bromo-2-hydroxypyrimidine.[3][5]
-
Mitigation: Ensure all components of your reaction are anhydrous.[3]
-
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with the 4-nitrophenoxide.
-
Mitigation: Use a non-nucleophilic, polar aprotic solvent like DMF or DMSO.[3]
-
-
Disubstitution: While less common for this specific reaction due to the deactivating effect of the first substitution, it is a possibility under harsh conditions.
-
Mitigation: Use a stoichiometric amount of the nucleophile or a slight excess of the 5-bromo-2-chloropyrimidine. Running the reaction at a lower temperature can also improve selectivity.[3]
-
Experimental Protocol: Optimization of Reaction Conditions
Here is a general protocol for optimizing the synthesis of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.1 equivalents).
-
Solvent and Base: Add an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of 5-bromo-2-chloropyrimidine). Add a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the 4-nitrophenoxide.
-
Substrate Addition: Add 5-bromo-2-chloropyrimidine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Bromo-2-chloropyrimidine | The chlorine at the 2-position is more activated for nucleophilic attack than the bromine at the 5-position.[6] |
| Nucleophile | 4-Nitrophenol | The electron-withdrawing nitro group increases the acidity of the phenol, facilitating deprotonation. |
| Base | K₂CO₃, NaH | To deprotonate the 4-nitrophenol and form the active nucleophile. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the reactivity of the nucleophile. |
| Temperature | 80-100 °C (or reflux) | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the starting material.[3] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
II. Frequently Asked Questions (FAQs)
Q1: Why is 5-bromo-2-chloropyrimidine used as the starting material instead of 2,5-dibromopyrimidine?
A1: The differential reactivity of the halogen atoms is key. In nucleophilic aromatic substitution reactions on dihalogenated pyrimidines, a chlorine atom at the 2-position is generally more readily displaced than a bromine atom at the 5-position.[6] This allows for selective substitution at the 2-position while leaving the bromine at the 5-position available for subsequent reactions, such as palladium-catalyzed cross-coupling.[6]
Q2: Can I use a different base, like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
A2: While TEA and DIPEA are common organic bases, they may not be the optimal choice for this reaction. They are primarily used as non-nucleophilic bases in reactions involving amines.[3] For deprotonating a phenol, an inorganic base like potassium carbonate is generally more effective and less likely to introduce side reactions.
Q3: My 5-bromo-2-chloropyrimidine has a slight yellow tint. Is it still usable?
A3: Discoloration can be an indication of degradation, likely due to hydrolysis from exposure to moisture.[3] While a minor color change might not significantly affect the reaction, it is highly recommended to use a fresh, pure sample for the best and most reproducible results.[3] You can verify the purity of the discolored material by techniques such as NMR or LC-MS before use.[3]
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You should see the consumption of the starting materials (5-bromo-2-chloropyrimidine and 4-nitrophenol) and the appearance of a new spot corresponding to the product. A suitable eluent system would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, LC-MS is the preferred method.
Reaction Mechanism Diagram
Caption: SNAr mechanism for the synthesis.
III. References
-
BenchChem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine. Retrieved from BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Retrieved from ResearchGate.
-
BenchChem. (2025). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. Retrieved from BenchChem Technical Support.
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from PubMed Central.
-
PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from PrepChem.com.
-
Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Retrieved from Google Patents.
-
Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from Google Patents.
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from RSC Publishing.
-
5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. (n.d.). Retrieved from a reliable chemical supplier's blog.
-
Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from Google Patents.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from Organic Syntheses Procedure.
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from ChemRxiv.
-
BenchChem. (2025). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. Retrieved from BenchChem Technical Support.
-
Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from Google Patents.
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
-
ResearchGate. (2025). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. Retrieved from ResearchGate.
-
National Institutes of Health. (n.d.). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Retrieved from NIH.
-
Sinfoo Biotech. (n.d.). This compound,(CAS# 1185158-29-5). Retrieved from Sinfoo Biotech.
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from Pen & Prosperity.
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from BenchChem Technical Support.
-
OICC Press. (n.d.). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | International Nano Letters. Retrieved from OICC Press.
-
MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from MDPI.
Sources
Technical Support Center: Debromination of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the synthesis and purification of 2-(4-nitrophenoxy)pyrimidine via the debromination of its 5-bromo precursor. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter side products, low yields, or other experimental hurdles. We will explore the causality behind these issues and provide field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of brominating the pyrimidine ring at the C-5 position, only to remove it later?
The bromine atom at the C-5 position serves as a versatile synthetic handle. It can act as a directing group for subsequent reactions or be used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce additional functionalities.[1] Once its purpose is served, it is often necessary to remove it to yield the final target structure. This strategy of using a temporary group is common in complex molecule synthesis.
Q2: I'm observing incomplete conversion. What are the most common reasons my debromination of 5-Bromo-2-(4-nitrophenoxy)pyrimidine is stalling?
Incomplete conversion in catalytic hydrogenation, a common method for this transformation, typically stems from three main issues:
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds. Ensure high purity of starting materials and solvents.
-
Insufficient Hydrogen: The reaction may be limited by the availability of hydrogen. This can be due to an inadequate supply (e.g., a leaking H₂ balloon) or poor mass transfer of hydrogen gas to the catalyst surface, which can be improved by vigorous stirring.
-
Substrate-Specific Issues: The electron-rich nature of the pyrimidine ring and the presence of the nitro group can influence the molecule's adsorption onto the catalyst surface, potentially slowing the reaction.[2]
Q3: Besides the desired debrominated product, what is the most likely side product I should be looking for?
The most probable side product is the result of the reductive cleavage of the phenoxy ether bond. This would yield 5-bromo-2-hydroxypyrimidine and aniline (from the reduction of 4-nitrophenol). This is particularly prevalent under harsh reductive conditions where the C-O bond is susceptible to hydrogenolysis. A secondary, but significant, side reaction is the reduction of the nitro group on the phenoxy ring to an amino group, which can alter the product's polarity and reactivity.
Q4: How does the electron-withdrawing nitro group on the phenoxy moiety affect the stability of the starting material and the debromination reaction?
The nitro group is a strong electron-withdrawing group. In the context of the starting material, this compound, this group activates the pyrimidine ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[3][4] While this is more relevant for the synthesis of the starting material itself (a nucleophilic aromatic substitution, or SNAr reaction), during debromination, its primary effect is electronic. It can also be reduced under many catalytic hydrogenation conditions, leading to a mixture of products (both debrominated/nitro-containing and debrominated/amino-containing).
Q5: Which analytical techniques are most effective for monitoring the progress of this reaction?
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[5] Both the starting material and the product are UV-active, allowing for easy visualization and quantification. A C18 reverse-phase column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) typically provides excellent separation. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful as it provides mass information, confirming the identity of the starting material, product, and any potential side products in real-time.[6]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield of 2-(4-nitrophenoxy)pyrimidine
Symptom: After the reaction and workup, the isolated yield of the desired product is significantly lower than expected, even though TLC/LC-MS analysis of the crude mixture showed good conversion.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Product Adsorption | The product, 2-(4-nitrophenoxy)pyrimidine, may adsorb strongly to the Pd/C catalyst. Solution: After filtering the catalyst, wash it thoroughly with a more polar solvent in which the product is soluble, such as methanol, ethyl acetate, or even a small amount of DMF, and combine the washes with the main filtrate. |
| Mechanical Loss | During workup, especially with small-scale reactions, product can be lost during transfers, extractions, and filtration. Solution: Minimize the number of transfers. Ensure that all vessels are rinsed thoroughly and that the chosen extraction solvent provides a good partition coefficient for the product. |
| Product Instability | Although generally stable, the product could degrade under harsh workup conditions (e.g., strong acid or base). Solution: Maintain neutral pH during the workup. Use a mild workup, such as filtering the catalyst through a pad of celite, followed by solvent evaporation. |
Issue 2: Significant Amount of Starting Material Remains
Symptom: HPLC or NMR analysis of the crude reaction mixture shows a high percentage of unreacted this compound.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Inactive Catalyst | The Pd/C catalyst may be old, of low quality, or poisoned. Solution: Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C, Degussa type). If catalyst poisoning is suspected, try purifying the starting material before the reaction. Consider increasing the catalyst loading from 5-10 mol% to 15-20 mol%. |
| Insufficient H₂ Pressure | A simple hydrogen balloon may not provide enough driving force for a difficult reduction. Solution: Increase the hydrogen pressure by using a Parr hydrogenator or a similar apparatus set to 30-50 psi. Ensure the reaction vessel is properly sealed. |
| Suboptimal Solvent | The solvent affects both the solubility of the substrate and the availability of hydrogen at the catalyst surface. Solution: Ethanol, methanol, and ethyl acetate are common choices. If solubility is an issue, consider a co-solvent system like ethanol/THF.[7] |
| Short Reaction Time | The reaction may simply be slow. Solution: Extend the reaction time, monitoring every 4-6 hours by TLC or LC-MS until no further conversion is observed. |
Issue 3: Purification Challenges
Symptom: The starting material and the debrominated product are difficult to separate by column chromatography due to similar polarity.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Similar Rf Values | The removal of a bromine atom causes only a minor change in polarity, leading to overlapping spots on TLC and poor separation on a column. Solution: Optimize your chromatography. Use a long column with a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%). Sometimes, switching the solvent system entirely (e.g., to dichloromethane/methanol) can improve separation. If the nitro group has been reduced to an amine, the polarity will be drastically different, and separation should be straightforward. |
| Alternative Purification | If chromatography is ineffective, other methods may be required. Solution: Consider recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one compound crystallizes out while the other remains in solution. |
Experimental Protocols & Workflows
Protocol 1: Catalytic Hydrogenation for Debromination
This protocol outlines a standard procedure for the reductive debromination of this compound.
Materials:
-
This compound (1.0 g, 1 eq.)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 mol% Pd)
-
Ethanol (or Ethyl Acetate), 20 mL
-
Triethylamine (Et₃N) (1.1 eq.) - Optional, as a halogen acid scavenger
-
Hydrogen (H₂) gas balloon or Parr shaker
-
Celite
Procedure:
-
To a round-bottom flask, add this compound and the solvent.
-
If using, add triethylamine. This is recommended to neutralize the HBr that is formed, which can prevent side reactions.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon.
-
Seal the flask and purge the atmosphere by evacuating and refilling with an inert gas (3 cycles).
-
Introduce hydrogen gas via a balloon or connect to a Parr apparatus (set to 40 psi).
-
Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (5-10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Workflow & Visualization
The following diagrams illustrate the key chemical transformation and a logical troubleshooting workflow.
Caption: Decision tree for troubleshooting the debromination reaction.
References
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). datapdf.com. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
-
Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. (n.d.). The Journal of Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019). ResearchGate. [Link]
-
Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. (2025). PubMed. [Link]
-
Reductions of aryl bromides in water at room temperature. (n.d.). PMC - NIH. [Link]
-
Pyrimidines. (n.d.). University of Liverpool. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
- METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. (n.d.).
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. (2022). Highlights in Science, Engineering and Technology. [Link]
- Process for making pyrimidine derivatives. (1999).
-
Different reactivities of 5-bromo-2'-deoxyuridine and 5-bromouracil in the bisulfite-mediated debromination. (1975). PubMed. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. [Link]
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- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine derivatives. As a Senior Application Scientist, this document synthesizes field-proven insights and technical accuracy to address common challenges encountered during this specific synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-nitrophenol in the presence of a base.[1] The chlorine atom at the 2-position of the pyrimidine ring is more activated towards nucleophilic attack than the bromine at the 5-position, allowing for selective substitution.[2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this SNAr reaction can stem from several factors. Key areas to investigate include insufficient activation of the pyrimidine ring, the use of a weak base, suboptimal reaction temperature, or the presence of moisture.[3][4] It is also crucial to ensure the purity of your starting materials, as impurities can inhibit the reaction.[5]
Q3: I am observing the formation of multiple products. What could be the cause?
A3: The formation of multiple products often points towards side reactions. A common issue is disubstitution, where the nucleophile reacts at both the C2 and C5 positions, although this is less common given the higher reactivity of the 2-position chloro-substituent. Another possibility is the hydrolysis of the starting material or the product if water is present in the reaction mixture.[2]
Q4: What is the best solvent for this reaction?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[4] Common choices include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). The choice of solvent can significantly impact the reaction rate and yield.
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] These techniques allow you to track the consumption of the starting materials and the formation of the desired product over time.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in scaling up organic syntheses. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base Strength or Amount | The reaction requires a base to deprotonate the 4-nitrophenol, forming the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction. Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4] Ensure at least one equivalent of the base is used. |
| Suboptimal Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4] Room temperature may not be sufficient for this transformation. Solution: Gradually increase the reaction temperature, for instance, to a range of 80-120 °C, while monitoring the reaction progress by TLC or LC-MS.[4] |
| Presence of Water | Moisture can consume the base and also lead to hydrolysis of the 5-bromo-2-chloropyrimidine starting material, reducing the amount available for the desired reaction. Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[2] |
| Impure Starting Materials | Impurities in either 5-bromo-2-chloropyrimidine or 4-nitrophenol can interfere with the reaction. Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use.[5] |
Issue 2: Formation of Impurities and Side Products
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Caption: Troubleshooting workflow for impurity formation.
Common Side Reactions and Their Prevention:
| Side Reaction | Cause & Prevention |
| Hydrolysis of 5-bromo-2-chloropyrimidine | This occurs in the presence of water, leading to the formation of 5-bromo-2-hydroxypyrimidine. Prevention: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2] |
| Disubstitution | Although less likely due to the differential reactivity of the C-Cl and C-Br bonds, high temperatures and a large excess of the nucleophile could potentially lead to substitution at the 5-position as well. Prevention: Use a stoichiometric amount of 4-nitrophenol or a slight excess. Running the reaction at a lower temperature can also improve selectivity.[2] |
| Decomposition | At very high temperatures, the starting materials or the product may begin to decompose, leading to a complex mixture of byproducts. Prevention: Avoid excessive heating. Optimize the temperature to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
5-bromo-2-chloropyrimidine
-
4-nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired this compound.
Caption: General workflow for the synthesis of this compound.
References
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine - Benchchem.
- Disorders of purine and pyrimidine metabolism - PubMed.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH.
- Disorders of pyrimidine metabolism - WikiLectures.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.
- Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery - Benchchem.
- This compound - Amerigo Scientific.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- Purine, Pyrimidine Metabolism, Disorders – biochemistry - UW Pressbooks.
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed.
- Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1) - PrepChem.com.
- Identifying common side reactions of 5-Bromo-2-chloropyrimidine - Benchchem.
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press.
- 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor.
- Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use.
- Side-reaction pathways in the synthesis of fused pyrimidine heterocycles - Benchchem.
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - NIH.
- Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | International Nano Letters - OICC Press.
- Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires - MDPI.
Sources
Troubleshooting poor solubility of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Technical Support Center: 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this compound, with a primary focus on its solubility characteristics.
I. Compound Overview and Properties
This compound is a heterocyclic organic compound with the molecular formula C10H6BrN3O3 and a molecular weight of approximately 296.08 g/mol [1][2]. Its structure, featuring a pyrimidine ring, a bromo substituent, and a nitrophenoxy group, contributes to its chemical properties and, consequently, its solubility profile. The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack, while the bromine atom allows for various cross-coupling reactions[3][4]. The nitrophenoxy group adds to the molecule's polarity.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H6BrN3O3 | [1] |
| Molecular Weight | 296.077 g/mol | [1] |
| Appearance | Typically a solid | [5] |
| CAS Number | 1185158-29-5 | [1][6] |
II. Frequently Asked Questions (FAQs) on Solubility
Q1: Is this compound soluble in water?
A1: Based on the structural characteristics of similar brominated pyrimidine compounds, it is expected to have very low solubility in water. Halogenated heterocyclic organic compounds are often sparingly soluble in aqueous solutions[7][8].
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Polar aprotic solvents are generally the first choice for dissolving compounds of this nature. Good starting points include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective[7].
Q3: I'm observing a precipitate after adding my dissolved compound to an aqueous buffer. What is happening?
A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is significantly lower. The organic solvent disperses in the aqueous phase, leaving the compound to precipitate.
Q4: Can heating improve the solubility of this compound?
A4: Yes, gently warming the solution can often increase the solubility of this compound. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged heating or high temperatures could lead to degradation. Always start with gentle warming (e.g., 30-40°C) and monitor for any color changes that might indicate decomposition.
III. In-Depth Troubleshooting Guide for Poor Solubility
This section provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Assessment of the Solubility Issue
Question: My this compound is not dissolving in my chosen solvent. What should be my first step?
Your first step is to verify that you are using an appropriate solvent and to consider the polarity of both the compound and the solvent. The principle of "like dissolves like" is fundamental here. Given the polar nature of the nitrophenoxy and pyrimidine moieties, polar organic solvents are the most likely to be effective.
Troubleshooting Workflow for Poor Solubility
Caption: A systematic workflow for troubleshooting poor solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent
This protocol is recommended for creating a concentrated stock solution for use in various assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath (optional)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter.
-
Gentle Heating (if necessary): If solids remain, place the tube in a water bath set to 30-40°C for 5-10 minutes. Periodically remove and vortex.
-
Sonication (if necessary): If the compound is still not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Final Inspection: Once a clear solution is obtained, it is ready for use or storage. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Trustworthiness Check: A properly prepared stock solution in DMSO should be clear and free of any visible precipitate. If precipitation occurs upon storage, it may be necessary to gently warm and vortex the solution before each use.
Protocol 2: Diluting the Stock Solution into Aqueous Media
This protocol is critical for cell-based assays and other experiments requiring an aqueous environment. The key is to minimize the "crashing out" phenomenon.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Pre-warmed aqueous buffer or cell culture medium (37°C)
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Medium: Ensure your buffer or medium is at the experimental temperature (typically 37°C).
-
Rapid Dilution: While vortexing the pre-warmed aqueous medium, rapidly add the required volume of the DMSO stock solution directly into the vortex. This promotes rapid dispersion and minimizes localized high concentrations of the compound that can lead to precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately to prevent the compound from precipitating over time.
Expertise & Experience Insight: The final concentration of DMSO in your aqueous solution should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects or interfere with experimental outcomes.
Advanced Troubleshooting Strategies
Question: I have tried DMSO, DMF, and gentle heating, but I still see some undissolved material. What else can I do?
In such cases, a co-solvent system might be beneficial. However, for biological experiments, the choice of co-solvents is limited due to potential toxicity.
For organic synthesis applications, a mixture of solvents can be employed. For instance, if your reaction is in a less polar solvent like dichloromethane (DCM), you can first dissolve the this compound in a minimal amount of DMF and then slowly add this to the DCM.
Question: Are there any stability concerns I should be aware of?
IV. Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes[10][11][12]. In case of contact, rinse immediately and thoroughly with water[10][12]. Handle in a well-ventilated area or a chemical fume hood[10][11].
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10][11][12]. Keep the container tightly closed.
V. References
-
This compound,(CAS# 1185158-29-5) - Sinfoo Biotech. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2016, December 2). Retrieved from [Link]
-
5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem. (n.d.). Retrieved from [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.). Retrieved from [Link]
-
5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. This compound,(CAS# 1185158-29-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. parchem.com [parchem.com]
- 3. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine|CAS 1017789-01-3 [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 6. 1185158-29-5|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: A Researcher's Guide to Preventing Homocoupling in Reactions of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Welcome to the Technical Support Center for advanced synthetic applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-(4-nitrophenoxy)pyrimidine and encountering challenges with homocoupling side reactions in palladium-catalyzed cross-coupling chemistry. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex transformations and achieve optimal yields of your desired products.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block in medicinal chemistry, offering multiple sites for diversification. However, its electronic properties—specifically the electron-deficient nature of the pyrimidine ring and the presence of the nitro group—can influence the delicate balance of the catalytic cycle in cross-coupling reactions, sometimes favoring the formation of undesired homocoupled byproducts. This guide will provide you with the strategic insights and practical steps to mitigate these side reactions in Suzuki-Miyaura, Stille, and Sonogashira couplings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, focusing on the prevention of homocoupling.
General Questions Applicable to All Coupling Reactions
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid/organostannane/alkyne. What is the primary cause of this?
A1: The formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions is most often attributed to the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][2] Oxygen can facilitate the oxidative homocoupling of the nucleophilic coupling partner.[2] Additionally, if the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can catalyze the homocoupling of organoboron compounds.[1]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing of your solvents and the reaction mixture is one of the most critical steps to prevent homocoupling.[2][3] A common and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 20-30 minutes prior to use. Assembling your reaction under a positive pressure of an inert gas is also crucial to maintain an oxygen-free environment throughout the reaction.[2][4]
Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?
A3: Yes, the choice of precatalyst can be significant. While Pd(II) precatalysts are commonly used, their in situ reduction to Pd(0) can sometimes initiate homocoupling.[2] Using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(0) catalyst can minimize the concentration of Pd(II) species that may contribute to this side reaction.[2]
Suzuki-Miyaura Coupling
Q4: In my Suzuki-Miyaura reaction with this compound, I'm getting a lot of the homocoupled boronic acid byproduct. What specific factors should I investigate?
A4: For Suzuki-Miyaura couplings of your substrate, several factors beyond degassing are critical. The choice of base is paramount; weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH, as strong bases can accelerate boronic acid decomposition and homocoupling.[5] Additionally, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can stabilize the palladium catalyst and promote the desired cross-coupling over homocoupling.[6][7]
Q5: Can the reaction temperature affect the formation of homocoupled products in my Suzuki reaction?
A5: Absolutely. Running the reaction at the lowest effective temperature can help suppress homocoupling.[3] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[3] It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific substrate and coupling partner.[4]
Stille Coupling
Q6: I'm performing a Stille coupling with an organostannane and this compound, and I'm observing significant homocoupling of the organotin reagent. How can I address this?
A6: Homocoupling is a common side reaction in Stille couplings.[8][9] It can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[8] To mitigate this, ensure your reaction is strictly anaerobic. The choice of ligand is also important; ligands with intermediate donicity, like triphenylphosphine (PPh₃), are often used.[8] Additionally, the presence of additives like copper(I) salts has been shown to enhance reactivity and can sometimes suppress side reactions.[10]
Sonogashira Coupling
Q7: In my Sonogashira coupling of this compound with a terminal alkyne, I'm isolating a significant amount of a 1,3-diyne byproduct. What is this, and how can I prevent it?
A7: This byproduct is the result of Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne.[11] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[11] The most effective way to prevent this is to employ copper-free Sonogashira conditions.[12][13] If a copper co-catalyst is necessary, it is imperative to maintain a strictly oxygen-free environment. The choice of base is also crucial; an amine base is typically used to neutralize the HX formed and can play a role in inhibiting homocoupling.[2][14]
Experimental Protocols
The following are detailed, step-by-step protocols for conducting Suzuki-Miyaura, Stille, and Sonogashira couplings with this compound, optimized to minimize homocoupling.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the 1,4-dioxane/water solvent mixture by bubbling with argon for 30 minutes.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Toluene, degassed
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the anhydrous toluene by bubbling with argon for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Solvent and Reagent Addition: Add the degassed toluene via syringe, followed by the organostannane.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne to prevent Glaser-Hay homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the anhydrous THF and triethylamine by bubbling with argon for 20-30 minutes.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in degassed THF.
-
Reagent Addition: Add the degassed triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles and Homocoupling Pathways
The following diagrams illustrate the catalytic cycles for Suzuki-Miyaura, Stille, and Sonogashira couplings, highlighting the points where homocoupling side reactions can occur.
Caption: Suzuki-Miyaura cycle and homocoupling pathway.
Caption: Stille coupling cycle and homocoupling pathway.
Caption: Sonogashira cycle and Glaser-Hay homocoupling.
Data Summary: Key Parameters to Minimize Homocoupling
The following table summarizes the critical reaction parameters and their impact on minimizing homocoupling for each of the discussed cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Atmosphere | Strictly inert (Argon or Nitrogen) is crucial.[4] | Strictly inert (Argon or Nitrogen) is essential.[8] | Strictly inert, especially if using a copper co-catalyst.[11] |
| Catalyst | Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is preferred.[4][5] | Pd(0) source (e.g., Pd(PPh₃)₄) is commonly used.[15][16] | Pd(0) source is standard. Copper-free conditions are highly recommended.[12][13] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are effective.[6][7] | Triphenylphosphine (PPh₃) is a common choice.[8] | Triphenylphosphine (PPh₃) is often used. |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).[5] | Not always required, but can influence reaction rate. | Amine base (e.g., Et₃N, DIPEA) is standard.[2][14] |
| Solvent | Aprotic solvents like 1,4-dioxane or toluene, often with water.[5] | Anhydrous, non-polar solvents like toluene or DMF.[15][16] | Anhydrous THF or DMF.[16] |
| Temperature | Lowest effective temperature (e.g., 80-100 °C).[3] | Typically 80-110 °C.[15] | Room temperature to moderate heat (e.g., 50-60 °C).[12] |
| Additives | Slow addition of boronic acid can be beneficial.[3] | Copper(I) salts can sometimes improve performance.[10] | N/A |
References
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available from: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2792. Available from: [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available from: [Link]
-
ResearchGate. (2015). Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551-8553. Available from: [Link]
-
Williams, D. R., et al. (2011). A MILD AND EFFICIENT STILLE COUPLING FOR THE SYNTHESIS OF HETEROBIARYLS. Organic Syntheses, 88, 197-207. Available from: [Link]
-
NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available from: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available from: [Link]
-
MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(9), 1433. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific LLC. Available from: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Efficient Synthesis of (Arylethynyl)pyrrolo[2,3-d]pyrimidines by Stille Coupling. ResearchGate. Available from: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. Available from: [Link]
-
Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.27. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1 Optimization scheme for Suzuki–Miyaura cross-couplings in the.... ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. Available from: [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 23. Available from: [Link]
-
Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. Available from: [Link]
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(35), 12050-12075. Available from: [Link]
-
Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 17(3), 565-569. Available from: [Link]
-
PubMed Central. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(5), 646. Available from: [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the versatile but challenging building block, 5-Bromo-2-(4-nitrophenoxy)pyrimidine. Our goal is to move beyond simple procedural lists and explain the causal relationships behind common experimental failures, empowering you to diagnose and solve issues related to catalyst poisoning and reaction inhibition.
Introduction: The Duality of a Privileged Scaffold
This compound is a valuable intermediate in medicinal chemistry, offering a scaffold for creating complex molecular architectures. It features a reactive C-Br bond at the C5 position, which is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the substrate's own structure contains features that can actively interfere with the catalytic cycle, leading to stalled reactions, low yields, and catalyst decomposition. This guide will address these intrinsic challenges and extrinsic sources of catalyst deactivation.
Caption: Key structural features of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during cross-coupling reactions with this substrate.
Q1: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction stalled at 30% conversion and I see a black precipitate. What's happening?
A1: This is a classic symptom of catalyst deactivation. The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles[1]. While its formation is common, rapid and early precipitation indicates that the active, soluble Pd(0) catalyst is falling out of the catalytic cycle. This can be caused by several factors:
-
Catalyst Poisoning: An impurity or the substrate itself is irreversibly binding to the palladium, halting its activity.[1][2]
-
Slow Catalysis: If a key step in the catalytic cycle (like oxidative addition or reductive elimination) is unusually slow, the unstable Pd(0) intermediate has more time to agglomerate.[3]
-
Ligand Degradation: The phosphine ligand that stabilizes the Pd(0) complex may be degrading under the reaction conditions.
The first step is to differentiate between poisoning and suboptimal reaction conditions. A well-set-up reaction with a robust catalyst system should not fail catastrophically. The subsequent questions will help you diagnose the root cause.
Q2: What are the most likely catalyst poisons in my reaction?
A2: Catalyst poisons can be broadly categorized as extrinsic (from external sources) or intrinsic (related to the substrate itself).
-
Extrinsic Poisons: These are impurities introduced with your reagents or solvents. Even trace amounts can be highly detrimental, especially in reactions with low catalyst loadings.[4][5] Sulfur-containing compounds are particularly notorious poisons for palladium catalysts.[2][4][5][6][7][8][9][10]
-
Intrinsic Inhibition: The structure of this compound contains functionalities that can act as catalyst inhibitors. The Lewis basic nitrogen atoms of the pyrimidine ring are a primary concern.[3][11]
| Poison Type | Common Examples | Potential Sources |
| Sulfur Compounds | Thiols, sulfides, elemental sulfur (S₈) | Impure starting materials, reagents synthesized using sulfur-containing chemicals (e.g., sulfonyl chlorides), contaminated solvents.[2][4][5][6] |
| Other Nucleophiles | Cyanide, excess halide ions (especially iodide) | Impurities in bases or salts. Iodide can have an inhibitory effect in some coupling reactions.[12][13] |
| Phosphorus Compounds | Phosphites, phosphine oxides | Degradation of phosphine ligands, impurities in ligands.[12] |
| Oxygen | Atmospheric O₂ | Incomplete degassing of the reaction mixture. Leads to oxidation of Pd(0) to inactive Pd(II) oxides and phosphine ligand oxidation.[14] |
Q3: How exactly do the pyrimidine nitrogens interfere with the palladium catalyst?
A3: The lone pair of electrons on the pyrimidine nitrogen atoms makes them Lewis bases. They can coordinate strongly to the electron-deficient palladium center, which is the heart of your catalyst.[3][11] This coordination creates a stable, off-cycle palladium complex that is catalytically inactive. Instead of coordinating with your starting materials to advance the reaction, the palladium becomes sequestered by its own substrate. This is a well-documented challenge when working with nitrogen-containing heterocycles.[3][11][15]
Caption: Simplified catalytic cycle showing the desired pathway and the inhibitory off-cycle path.
To overcome this, you must use a catalytic system where the desired steps (oxidative addition, reductive elimination) are much faster than the rate of inhibitory binding. This is typically achieved by using specialized ligands.
Q4: My starting material is consumed, but I'm not getting the desired product. Could the nitro group be the problem?
A4: Yes, this is a strong possibility. While the nitro group is generally stable in standard cross-coupling conditions, it can be reduced under certain circumstances.[16] Palladium catalysts, especially Pd/C, are excellent for catalytic hydrogenation and can reduce nitro groups to amines, hydroxylamines, or other intermediates.[17]
If your reaction conditions inadvertently promote reduction (e.g., using certain bases, solvents like alcohols that can act as hydrogen donors, or trace hydrogen), the following can occur:
-
Side Reaction: The nitro group on your starting material or product is reduced, leading to a complex mixture.
-
Catalyst Consumption: The palladium catalyst is diverted to catalyze the nitro reduction instead of the desired C-Br coupling.
-
New Poisons: The resulting aniline derivative can also coordinate to the palladium center, potentially acting as an inhibitor itself.
If you suspect this is happening, analyze your crude reaction mixture by LC-MS to look for masses corresponding to the reduced product (Ar-NH₂, Ar-NHOH).
Troubleshooting Guides & Protocols
Guide 1: Systematic Diagnosis of a Failed Reaction
When a reaction fails, a systematic approach is more effective than random changes. Use this workflow to pinpoint the problem.
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-(4-nitrophenoxy)pyrimidine and 5-Chloropyrimidine
In the landscape of medicinal chemistry and materials science, halogenated pyrimidines are foundational building blocks. Their utility is dictated by the precise reactivity of the carbon-halogen bond, which enables selective functionalization of the pyrimidine core. This guide provides an in-depth, objective comparison of two such building blocks: the structurally complex 5-Bromo-2-(4-nitrophenoxy)pyrimidine and the simpler 5-Chloropyrimidine . We will dissect their reactivity profiles in the two most synthetically crucial transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—grounding our analysis in mechanistic principles and supporting experimental data.
At a Glance: Structural and Electronic Profiles
Before delving into reactivity, it is crucial to understand the electronic landscape of each molecule. The position of the halogen and the nature of other substituents profoundly influence the electrophilicity of the pyrimidine ring.
-
5-Chloropyrimidine : This molecule features a chlorine atom at the C5 position. On an unsubstituted pyrimidine ring, the general order of electrophilicity for carbon atoms is C4/C6 > C2 > C5.[1][2] Therefore, the C5 position is the least activated towards nucleophilic attack.
-
This compound : This derivative also has a halogen (bromine) at the C5 position. However, it possesses a large, electron-withdrawing 4-nitrophenoxy group at the C2 position. While the nitro group is strongly deactivating, the phenoxy oxygen atom directly attached to the pyrimidine C2 position exerts a significant +M (mesomeric) or resonance electron-donating effect. This donation of electron density into the ring further reduces the electrophilicity of the C5 position, making it even less susceptible to nucleophilic attack compared to 5-chloropyrimidine.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry, proceeding via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Analysis of Reactivity:
-
Leaving Group Ability : In isolation, bromide is a better leaving group than chloride because hydrobromic acid is a stronger acid than hydrochloric acid.[3] However, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the stable Meisenheimer intermediate, not the subsequent elimination of the leaving group.[4]
-
Electronic Effects : The primary determinant of reactivity here is the electrophilicity of the C5 carbon.
-
In 5-chloropyrimidine , the C5 position is inherently the least reactive on the pyrimidine core.
-
In This compound , the resonance-donating effect of the 2-phenoxy group significantly deactivates the C5 position towards nucleophilic attack. This deactivation is expected to be a more powerful factor than the marginal improvement in leaving group ability (Br vs. Cl).
-
Conclusion for SNAr: 5-Chloropyrimidine is predicted to be more reactive in SNAr reactions than this compound. Despite bromide being a better leaving group, the strong deactivating effect of the 2-phenoxy substituent in the bromo-compound renders its C5 position less electrophilic and thus less susceptible to nucleophilic attack. It should be noted that SNAr at the C5 position for either compound is generally difficult and requires harsh conditions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) are the preferred methods for forming C-C, C-N, and C-O bonds with halopyrimidines. The reactivity in these transformations is governed by a different set of principles than SNAr. The rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Analysis of Reactivity:
-
C-X Bond Strength : The rate of oxidative addition is inversely correlated with the C-X bond dissociation energy. The bond strength follows the order C-F > C-Cl > C-Br > C-I.
-
Reactivity Trend : Consequently, the general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1][5] This means that the C-Br bond is significantly more susceptible to oxidative addition by a palladium catalyst than a C-Cl bond.[5][6]
Conclusion for Cross-Coupling: This compound is significantly more reactive in palladium-catalyzed cross-coupling reactions than 5-chloropyrimidine. This difference allows for more facile bond formation under milder conditions. Chloropyrimidines often require more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields to their bromo-counterparts.[1]
Experimental Data and Protocol Considerations
The theoretical differences in reactivity translate directly to practical laboratory considerations. A direct side-by-side comparison under identical conditions would starkly highlight the superior reactivity of the bromo-derivative in cross-coupling.
Table 1: Comparative Reactivity Summary
| Feature | This compound | 5-Chloropyrimidine |
| Halogen @ C5 | Bromine | Chlorine |
| SNAr Reactivity | Low (deactivated by 2-OAr group) | Moderate (higher than bromo-analog) |
| Cross-Coupling Reactivity | High | Low |
| Typical Suzuki Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), 80-100 °C | Active catalysts (e.g., with bulky phosphine ligands), >100 °C |
Illustrative Protocol: Suzuki-Miyaura Coupling
This protocol outlines the typical difference in conditions required for a successful Suzuki-Miyaura coupling, underscoring the reactivity gap.
Objective: Couple the halopyrimidine with Phenylboronic Acid.
Methodology for this compound (Higher Reactivity):
-
Setup: To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent: Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Purge the mixture with nitrogen or argon, then heat to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure for purification.
Methodology for 5-Chloropyrimidine (Lower Reactivity):
-
Setup: To an oven-dried flask, add 5-chloropyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Catalyst: Add a more active catalyst system, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%) or a combination of Pd₂(dba)₃ and a bulky phosphine ligand (e.g., XPhos).
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (5 mL).
-
Reaction: Purge the mixture with nitrogen or argon, then heat to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically requires 12-24 hours).
-
Workup: Follow the same procedure as above.
Summary and Strategic Recommendations
The choice between this compound and 5-chloropyrimidine is entirely dependent on the desired synthetic transformation.
Caption: Strategic selection guide based on the desired chemical reaction.
-
For Palladium-Catalyzed Cross-Coupling: This compound is the unequivocally superior choice. Its C-Br bond will undergo oxidative addition more readily, leading to higher yields, shorter reaction times, and the ability to use milder conditions and less expensive catalysts.
-
For Nucleophilic Aromatic Substitution (SNAr): 5-Chloropyrimidine is the more suitable, albeit still challenging, substrate. The absence of the deactivating 2-phenoxy group makes its C5 position more electrophilic and thus more amenable to nucleophilic attack.
This guide illustrates that a nuanced understanding of electronic effects and reaction mechanisms is paramount for the strategic selection of reagents in modern organic synthesis.
References
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH).
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Better Leaving Group: Bromide VS Chloride. Reddit.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
Sources
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
The strategic formation of carbon-carbon (C-C) bonds is a foundational element in modern medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the synthesis of complex molecular architectures from readily accessible precursors.[1][2][3] This guide focuses on a specific, pharmaceutically relevant scaffold: 5-Bromo-2-(4-nitrophenoxy)pyrimidine . This substrate presents an interesting case study, featuring an electron-deficient pyrimidine ring activated for coupling at the C5-bromine position, alongside a nitro group and a phenoxy ether linkage—functional groups whose stability must be considered during reaction design.
Here, we provide an in-depth, objective comparison of two powerhouse cross-coupling methodologies, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of this key intermediate. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions in their synthetic campaigns.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4][5]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, a step facilitated by the electron-deficient nature of the heteroaromatic ring.[7][8]
-
Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. Crucially, this process requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[4][6] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Considerations for this compound
For this specific substrate, the Suzuki coupling is a highly attractive option. The C5-Br bond is readily activated for oxidative addition. The nitro group and phenoxy ether are generally stable to the reaction conditions. The primary optimization parameter is the choice of base, which must be strong enough to promote transmetalation without causing unwanted side reactions, such as hydrolysis or degradation of sensitive coupling partners.
The Stille Coupling: A Powerful Alternative for Sensitive Substrates
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, also catalyzed by palladium.[9][10][11] While concerns over the toxicity of tin reagents have somewhat diminished its use in favor of the Suzuki reaction, it remains an exceptionally powerful and reliable method, particularly in complex syntheses.
Mechanistic Rationale
The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction in its core steps but with a key difference in the transmetalation step.[10][12]
-
Oxidative Addition: Identical to the Suzuki coupling, the Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organostannane transfers its organic group to the palladium(II) complex. Critically, this step does not require a base .[1] This inherent neutrality is the Stille coupling's greatest advantage, bestowing it with outstanding functional group tolerance.[1][10][12] Additives like lithium chloride or copper(I) iodide are sometimes used to accelerate this step.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
Considerations for this compound
The Stille coupling is an excellent choice for this substrate, especially if the intended boronic acid coupling partner in a Suzuki reaction proves to be unstable to basic conditions. The nitro and phenoxy groups are completely inert to Stille conditions. The main challenges are the high toxicity of the organostannane reagents, which necessitates careful handling, and the often-difficult removal of tin-containing byproducts during purification.[1][9][10]
Performance Comparison: Suzuki vs. Stille
The choice between these two methods often comes down to a trade-off between reagent toxicity/workup and reaction conditions/functional group tolerance.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][4] | High toxicity, requiring stringent handling and disposal protocols.[1][9][10] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (e.g., protodeboronation). | Generally very stable to air and moisture.[1][10] |
| Byproducts & Removal | Water-soluble boron-based byproducts, typically easy to remove.[1] | Tin-based byproducts, often difficult to separate completely from the product.[1][10] |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups or acidic protons.[1] | Excellent and extremely broad functional group tolerance.[1][9][12] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][4] | Typically proceeds under neutral conditions; no base required.[1] |
| Substrate Compatibility | Excellent for the target substrate, assuming the coupling partner is base-stable. | Excellent for the target substrate, a robust alternative if base sensitivity is an issue. |
Experimental Workflow & Protocols
The practical execution of these reactions highlights their key differences, particularly in reagent handling and product purification.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general guideline and requires optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)[13]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
-
Add the palladium catalyst under a positive pressure of argon.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol details a general procedure and necessitates careful handling of toxic organotin reagents. All operations must be performed in a well-ventilated fume hood.[1]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)[15]
-
Optional: Additive (e.g., LiCl, 3.0 equiv)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add this compound and the palladium catalyst.[1] If applicable, add any additives like LiCl.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90–110 °C) and stir until completion (monitor by TLC or LC-MS).[15][16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorostannates. Stir vigorously for at least one hour.[15]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Expert Recommendation
For the synthesis of derivatives of This compound , both the Suzuki and Stille couplings represent highly effective and viable strategies.
-
The Suzuki-Miyaura coupling should be considered the primary choice for this transformation. Its use of low-toxicity and environmentally benign boronic acids, combined with a straightforward workup, makes it ideal for both discovery chemistry and process scale-up.[1][4] The functional groups on the starting material are robust enough to withstand the typical basic conditions required, provided the arylboronic acid partner is also stable.
-
The Stille coupling serves as an exceptionally powerful secondary option . Its key advantage is the inertness of the reaction conditions, which guarantees the stability of almost any functional group on either coupling partner.[9][12] It is the go-to method if the Suzuki reaction provides low yields, if protodeboronation of the coupling partner is a problem, or if a particularly sensitive functional group is present that cannot tolerate any base.[2] However, the high toxicity of organostannanes and the challenges associated with removing tin byproducts are significant drawbacks that must be carefully managed.[1][10]
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the stability of the coupling partners, and the laboratory's capabilities for handling toxic reagents and performing challenging purifications.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation. Benchchem.
- Stille Coupling. NROChemistry.
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Stille reaction. Wikipedia.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health (NIH).
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Stille Coupling. OpenOChem Learn.
- Suzuki reaction. Wikipedia.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Stille Coupling. OpenOChem Learn.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
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- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 5-Bromo-2-phenoxypyrimidine Derivatives and Known Kinase Inhibitors
This guide provides a comparative analysis of the biological activity of a novel class of 5-Bromo-2-phenoxypyrimidine derivatives against established kinase inhibitors. As researchers and drug development professionals, understanding the nuances of inhibitor potency, selectivity, and cellular effects is paramount. Here, we delve into the anticancer properties of these compounds, focusing on their activity as kinase inhibitors, and provide the supporting experimental data and protocols to empower your research endeavors.
Introduction: The Kinase-Driven Landscape of Cancer and the Rise of Pyrimidine Scaffolds
The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology. The pyrimidine scaffold, due to its structural resemblance to the purine core of ATP, has proven to be a privileged structure in the design of potent and selective kinase inhibitors. This guide focuses on a promising series of 5-Bromo-2-phenoxypyrimidine derivatives and places their biological activity in the context of well-characterized inhibitors, offering insights into their potential as next-generation therapeutics.
We will explore the activity of a representative compound from this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (Compound 3s) , which has been identified as a potent inhibitor of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy.[1][2] This activity will be compared with SBI-0206965 , a known ULK1 inhibitor, and Dasatinib , a multi-targeted inhibitor of Bcr-Abl and Src family kinases.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Kinase(s) | IC50 (in vitro) | Cell Line Example | Cellular IC50 | Citation(s) |
| Compound 3s | ULK1 | Stronger inhibition than SBI-0206965 at 10 µM | A549 (NSCLC) | Not explicitly reported | [1][2] |
| SBI-0206965 | ULK1, ULK2 | 108 nM (ULK1), 711 nM (ULK2) | A549 (NSCLC) | ~5-10 µM (cytotoxicity) | [3][4][5][6][7] |
| Dasatinib | Bcr-Abl, Src family kinases | < 1 nM (Bcr-Abl), 0.5 nM (Src) | K562 (CML) | 1 nM | [8][9] |
Expert Insights: The data presented for Compound 3s, while not providing a precise IC50 value, indicates its significant potential as a ULK1 inhibitor, outperforming the established inhibitor SBI-0206965 at a concentration of 10 µM.[1][2] This suggests a high affinity for the ULK1 kinase and warrants further investigation to determine its exact IC50. In contrast, Dasatinib exhibits remarkable potency against its primary targets, Bcr-Abl and Src kinases, with IC50 values in the sub-nanomolar range, highlighting its efficacy in cancers driven by these kinases, such as Chronic Myeloid Leukemia (CML).[8][9]
Signaling Pathways: The Battleground of Kinase Inhibitors
Understanding the signaling pathways in which these kinases operate is crucial to appreciating the mechanism of action of their inhibitors.
The ULK1 Signaling Pathway in Autophagy and Cancer
ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process of self-digestion that is often hijacked by cancer cells to survive under stressful conditions. Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells.
Caption: The ULK1 signaling pathway in autophagy and its inhibition.
The Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Caption: The Bcr-Abl signaling pathway in CML and its inhibition by Dasatinib.
Experimental Protocols: A Guide to Reproducible Results
To ensure the integrity and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds (e.g., Compound 3s, SBI-0206965, Dasatinib) in the kinase reaction buffer.
-
Prepare a solution of the target kinase (e.g., ULK1, Bcr-Abl) and its specific substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer at a concentration appropriate for the specific kinase.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution to each well.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Terminate the Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP and Measure Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., A549, K562).
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The 5-Bromo-2-phenoxypyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (Compound 3s) , demonstrates potent ULK1 inhibitory activity, suggesting its potential as an anticancer agent that targets the autophagy pathway.[1][2]
A direct comparison with established inhibitors like SBI-0206965 and Dasatinib provides valuable context for its potency and potential therapeutic window. While further studies are required to elucidate the precise IC50 value and the broader kinase selectivity profile of Compound 3s, the initial findings are highly encouraging. The experimental protocols detailed in this guide provide a robust framework for conducting these future investigations. As our understanding of the complex signaling networks that drive cancer deepens, the development of novel, potent, and selective kinase inhibitors based on scaffolds such as the 5-Bromo-2-phenoxypyrimidine core will be instrumental in advancing the field of oncology.
References
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SBI-0206965 | ULK1/AMPK Inhibitor. MedchemExpress.com.
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SBI-0206965 ULK inhibitor. Selleck Chemicals.
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SBI-0206965 #29089. Cell Signaling Technology.
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Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma. PubMed Central.
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SBI-0206965, a ULK1 Inhibitor, Triggers Apoptosis by Preventing Autophagy and PPP Flux. Fermentek.
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Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. RSC Publishing.
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Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2). Portland Press.
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Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood.
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The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS.
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Structure of the Human Autophagy Initiating Kinase ULK1 in Complex with Potent Inhibitors. ACS Publications.
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IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate.
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.
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Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2). PubMed Central.
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PubMed Central.
-
A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. PubMed Central.
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Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. Benchchem.
-
Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. PubMed Central.
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Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
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Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate.
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Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. PubMed Central.
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Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem.
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed.
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Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Semantic Scholar.
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Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. PubMed.
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI.
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A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-2-(4-nitrophenoxy)pyrimidine and Its Derivatives: A Practical Approach for Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine. While a published crystal structure for this specific compound is not currently available in open literature, this guide will equip you with the necessary protocols and comparative data from closely related analogues to successfully determine and interpret its three-dimensional structure. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 5-position and a substituted phenoxy group at the 2-position of the pyrimidine ring can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form specific non-covalent interactions with biological targets. The 4-nitrophenoxy moiety, in particular, is of interest due to its strong electron-withdrawing nature and its potential to engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding, which can dictate the crystal packing and, consequently, the solid-state properties of the compound.
This guide will provide a comprehensive workflow for the structural elucidation of this compound, using a comparative approach with structurally related pyrimidine derivatives to anticipate and interpret its crystallographic features.
Synthesis and Characterization: A Pathway to High-Purity Crystals
The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-chloropyrimidine
-
4-Nitrophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-nitrophenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the potassium salt of 4-nitrophenol.
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate acts as a base to deprotonate the phenol, generating the nucleophile.
Spectroscopic Characterization
Prior to crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-Br, C-O-C (ether), and NO2 (nitro) stretching vibrations.
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For pyrimidine derivatives that are soluble in high-boiling point solvents like DMF or DMSO, the anti-solvent vapor diffusion method is highly effective.
Experimental Protocol: Crystallization by Anti-Solvent Vapor Diffusion
-
Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator).
-
In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane).
-
Allow the anti-solvent vapor to slowly diffuse into the solution of the compound over several days to weeks at a constant temperature.
-
As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.
-
Monitor the setup periodically until crystals of a suitable size and quality for X-ray diffraction have formed.
Causality: This slow diffusion process allows for a gradual decrease in solubility, promoting the formation of well-ordered single crystals rather than amorphous precipitate. The choice of anti-solvent is critical and may require some screening.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares procedures.
Self-Validation: The quality of the final refined structure is assessed by several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). Low values for these parameters indicate a good agreement between the crystallographic model and the experimental data.
Comparative Structural Analysis: Insights from Related Molecules
In the absence of the specific crystal structure for this compound, we can predict and analyze its key structural features by comparing it with known structures of related compounds. A particularly relevant analogue is 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine . Although the linker between the pyrimidine and the nitrophenyl group is different, it provides valuable insights into the geometry of the 5-bromopyrimidine and the orientation of the 4-nitrophenyl moiety.
Predicted Molecular Geometry
The pyrimidine ring in the title compound is expected to be essentially planar. The dihedral angle between the pyrimidine ring and the 4-nitrophenoxy group will be a key conformational feature. This angle will be influenced by the steric hindrance and the electronic effects of the substituents.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a variety of non-covalent interactions. Understanding these interactions is crucial for rationalizing the solid-state structure and properties.
-
Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor, interacting with Lewis basic atoms such as the oxygen atoms of the nitro group or the nitrogen atoms of an adjacent pyrimidine ring.
-
π-π Stacking: The electron-deficient pyrimidine ring and the electron-rich (due to the phenoxy oxygen) yet overall electron-withdrawing (due to the nitro group) nitrophenoxy ring system are likely to engage in π-π stacking interactions.
-
C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atoms of the pyrimidine ring are expected to play a significant role in stabilizing the crystal lattice.
The interplay of these interactions will determine the overall supramolecular architecture, which could range from simple dimeric motifs to more complex one-, two-, or three-dimensional networks.
Data Presentation: A Comparative Table
The following table presents a comparison of key crystallographic parameters from a related structure to provide a baseline for what might be expected for this compound.
| Parameter | 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | Expected for this compound |
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/c | To be determined |
| Key Dihedral Angle | Pyrimidine/Pyrazoline: 10.81(10)°; Pyrazoline/Nitrobenzene: 84.61(8)° | Pyrimidine/Phenoxy: To be determined |
| Intermolecular Interactions | C-H···N, C-H···O, π-π stacking | Halogen bonding, π-π stacking, C-H···O/N |
Visualizing the Workflow and Interactions
To provide a clear overview of the process and the anticipated molecular interactions, the following diagrams are presented in Graphviz DOT language.
Caption: Anticipated non-covalent interactions in the crystal packing of this compound.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis, crystallization, and X-ray crystal structure determination of this compound. By following the detailed protocols and leveraging the comparative analysis of related structures, researchers can confidently approach the structural elucidation of this and similar pyrimidine derivatives. The understanding of the interplay of non-covalent interactions will be paramount in interpreting the resulting crystal structure and correlating it with the compound's physicochemical properties, which is a critical step in the rational design of new drug candidates.
References
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ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. CrystEngComm. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Role of Non-covalent Interactions in Crystal Packing. Retrieved from [Link]
- Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 3943-3946.
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]
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PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-2-phenylpyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
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MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
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For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth comparison of various palladium catalysts for the coupling of 5-Bromo-2-(4-nitrophenoxy)pyrimidine, a crucial intermediate in the synthesis of diverse bioactive molecules and pharmaceuticals.[4][5] We will delve into the mechanistic nuances, compare catalyst performance based on experimental data, and provide detailed protocols to aid in your research and development endeavors.
The Critical Role of the Palladium Catalyst
The choice of the palladium catalyst is a paramount parameter that significantly dictates the yield, reaction time, and overall efficiency of a Suzuki-Miyaura coupling.[6] The catalytic cycle, broadly accepted to involve oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the ligand sphere surrounding the palladium center.[2][7][8] The ligand's steric and electronic properties can affect the rate of each elementary step, the stability of the catalytic species, and ultimately, the success of the coupling reaction.[9][10][11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a cyclical process involving Pd(0) and Pd(II) oxidation states.[7]
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Palladium Catalyst Performance
The efficacy of a palladium catalyst is not universal; it is highly dependent on the specific substrates and reaction conditions. For the coupling of an electron-deficient aryl bromide like this compound, the choice of ligand plays a crucial role in achieving high yields and minimizing side reactions. We will compare four classes of commonly employed palladium catalysts.
| Catalyst System | Ligand Type | Key Features | Typical Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | The classical "workhorse" catalyst, commercially available and easy to handle.[12] | Often requires higher catalyst loadings (5 mol%) and longer reaction times. May lead to lower yields with challenging substrates.[6][13] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Offers increased stability and efficiency compared to Pd(PPh₃)₄.[14] | Generally provides good to excellent yields with a broader range of substrates.[6][14] |
| Buchwald Ligand Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Bulky, Electron-Rich Biarylphosphines | State-of-the-art catalysts for challenging couplings. They are air- and moisture-stable, allowing for easier handling.[15] The bulky ligands facilitate reductive elimination and can lead to very high turnover numbers.[11] | Exhibit exceptional activity at low catalyst loadings (0.1-2 mol%), often with shorter reaction times and higher yields, even with sterically hindered or electron-poor substrates.[16] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligands that form robust palladium complexes.[17] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high stability and activity.[18] | Highly effective for a wide range of cross-coupling reactions, including those with aryl chlorides.[17][19] |
Experimental Protocols
Below are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid using different catalyst systems.
General Experimental Workflow
Caption: Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol represents a classical approach to the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[13]
-
Degassed 4:1 mixture of Toluene and Water (10 mL)[6]
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Under a positive pressure of argon or nitrogen, add the Pd(PPh₃)₄ catalyst.[6]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G3)
This protocol utilizes a modern, highly active precatalyst, often allowing for milder conditions and lower catalyst loadings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, potassium phosphate, and XPhos Pd G3 to a dry reaction vial.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Conclusion and Catalyst Selection Rationale
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst should be guided by the desired efficiency, cost, and tolerance to functional groups.
-
For routine syntheses and initial explorations, Pd(dppf)Cl₂ offers a good balance of reactivity and stability.
-
For challenging substrates, sterically hindered coupling partners, or when high yields and short reaction times are critical, the use of Buchwald ligand precatalysts such as XPhos Pd G3 or SPhos Pd G2 is highly recommended.[15] These catalysts represent the state-of-the-art and often justify their higher initial cost through improved performance and efficiency.
-
When dealing with particularly unreactive coupling partners, including some aryl chlorides, exploring NHC-ligated catalysts like PEPPSI™-IPr may provide a significant advantage.[17]
Ultimately, empirical screening of a few catalyst systems is often the most effective approach to identifying the optimal conditions for a specific transformation. This guide provides a solid foundation for initiating such investigations in your laboratory.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Frontiers. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. RSC Publishing. [Link]
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PMC. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NIH. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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ACS Publications. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. [Link]
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-
IONiC / VIPEr. Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. [Link]
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NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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ResearchGate. Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
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ResearchGate. Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]
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DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
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NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Krackeler Scientific, Inc. SPhos Pd G2. [Link]
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ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
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Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]
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Organic Letters. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
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PMC. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. NIH. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
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ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Accounts of Chemical Research. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
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ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? [Link]
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ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
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PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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A Senior Application Scientist's Guide to the In Vitro Assay Validation of 5-Bromo-2-(4-nitrophenoxy)pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like thymine, cytosine, and uracil in DNA and RNA.[1][2] This privileged scaffold has been extensively explored, leading to the development of numerous FDA-approved drugs, particularly in oncology.[3][4] Pyrimidine analogs often function as antimetabolites or kinase inhibitors, disrupting the cellular processes that fuel rapid cancer cell proliferation.[5][6]
This guide focuses on a novel class of synthetic compounds: 5-Bromo-2-(4-nitrophenoxy)pyrimidine derivatives . The inclusion of a bromine atom and a nitrophenoxy group suggests a chemical scaffold designed for high-affinity interactions with biological targets, potentially offering new avenues for therapeutic intervention. The primary challenge, and the focus of this document, is not merely to screen these compounds for activity but to rigorously validate the assays used to characterize them. Proper validation ensures that the data generated is reliable, reproducible, and forms a solid foundation for further preclinical development.
Here, we present a comprehensive framework for the in vitro validation of these derivatives, using a comparative approach against Dasatinib , a well-established multi-kinase inhibitor, to benchmark performance and establish a translatable pharmacological context.[7]
The Imperative of Rigorous Assay Validation in Early-Stage Discovery
In the landscape of drug discovery, an unvalidated assay is a source of profound risk, capable of generating misleading data that can derail a research program. Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] This process is not a mere formality but a scientific necessity that establishes the trustworthiness of every data point.[10] According to guidelines from regulatory bodies and best practices outlined in the Assay Guidance Manual, key validation parameters must be systematically evaluated.[8][11]
A typical validation workflow ensures that the assay is precise, accurate, and specific before it is used for screening or characterization.
Figure 1: A generalized workflow for in vitro assay development and validation.
Comparative Experimental Design: A Self-Validating System
To objectively evaluate the this compound derivatives, a multi-faceted experimental design is essential. This design incorporates a known comparator drug and cell lines with differing characteristics to build a comprehensive and reliable dataset.
-
Hypothesis: The novel pyrimidine derivatives exhibit selective cytotoxic activity against cancer cells, potentially mediated by the inhibition of key cellular kinases.
-
Test Articles:
-
Compound A: this compound (Lead Candidate)
-
Compound B: A structural analogue to probe structure-activity relationships (SAR)
-
Dasatinib: A positive control and comparator drug, known to inhibit Bcr-Abl kinase.[7]
-
Vehicle Control: 0.1% DMSO in culture medium.
-
-
Cell Line Selection: The choice of cell lines is critical for assessing both potency and selectivity.[12]
-
Cancer Cell Line (K562): A human chronic myelogenous leukemia cell line that is positive for the Bcr-Abl fusion protein. This line is highly sensitive to kinase inhibitors like Dasatinib, making it an excellent model for evaluating the primary target hypothesis.[7]
-
Non-Malignant Cell Line (HEK293): Human Embryonic Kidney cells are used to determine the general cytotoxicity of the compounds and calculate a Selectivity Index (SI).[13][14] A higher SI value indicates greater selectivity for cancer cells, a desirable trait for any potential therapeutic.
-
-
Assay Selection Rationale:
-
Primary Cytotoxicity Screening (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16] It is a cost-effective and widely accepted method for determining the half-maximal inhibitory concentration (IC50) of novel compounds.[13][17]
-
Mechanistic Insight (In Vitro Kinase Assay): To test the hypothesis that these compounds function as kinase inhibitors, a direct enzymatic assay is required. A universal, non-radioactive format such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay provides a high-throughput-compatible method to quantify the inhibition of a specific kinase (e.g., recombinant Bcr-Abl).[18][19]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls at every step.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic potential of novel chemical entities.[15][16]
-
Cell Culture & Seeding:
-
Culture K562 and HEK293 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells in their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well for K562, 8,000 cells/well for HEK293) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound (Compound A, Compound B, Dasatinib) in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells must not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[15] Include wells with vehicle control (0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay & Data Acquisition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: In Vitro Bcr-Abl Kinase Assay (TR-FRET)
This is a generalized protocol for a common type of biochemical kinase assay.[18][19]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human Bcr-Abl kinase, a biotinylated peptide substrate, and ATP to their final desired concentrations in the reaction buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.[20]
-
Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Kinase Reaction:
-
Dispense 2 µL of serially diluted test compounds into a low-volume 384-well plate.
-
Add 4 µL of the Bcr-Abl kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 4 µL of the ATP/peptide substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mix (containing EDTA to chelate Mg²⁺ and the Eu/SA-APC antibodies).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Determine the percent inhibition based on high (no inhibitor) and low (no enzyme) controls.
-
Calculate IC50 values as described for the MTT assay.
-
Data Presentation and Comparative Analysis
All quantitative data must be summarized in a clear, tabular format to facilitate direct comparison. The following tables represent expected data from the described experiments.
Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives and Dasatinib
| Compound | Cell Line | IC50 (µM) ± SD |
|---|---|---|
| Compound A | K562 (Cancer) | 8.4 ± 0.7 |
| HEK293 (Normal) | 45.2 ± 3.1 | |
| Compound B | K562 (Cancer) | 21.9 ± 2.5 |
| HEK293 (Normal) | > 100 | |
| Dasatinib | K562 (Cancer) | 0.005 ± 0.001 |
| HEK293 (Normal) | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Bcr-Abl Kinase Inhibition
| Compound | IC50 (µM) ± SD |
|---|---|
| Compound A | 1.2 ± 0.2 |
| Compound B | 15.8 ± 1.9 |
| Dasatinib | 0.002 ± 0.0005 |
IC50 values determined against recombinant Bcr-Abl kinase at Km ATP concentration.
Table 3: Selectivity Index (SI) Calculation
| Compound | SI (IC50 HEK293 / IC50 K562) |
|---|---|
| Compound A | 5.4 |
| Compound B | > 4.5 |
| Dasatinib | 500 |
Interpretation of Results
The data reveals several key insights. Compound A demonstrates moderate single-digit micromolar cytotoxicity against the K562 cancer cell line, which is directly correlated with its ability to inhibit Bcr-Abl kinase in a cell-free assay.[13] Its selectivity index of 5.4 indicates it is over five times more toxic to the cancer cells than to the non-malignant HEK293 cells, a promising, albeit modest, therapeutic window.[14]
Compound B , a structural analogue, is significantly less potent in both the cytotoxicity and kinase assays. This suggests a critical structure-activity relationship (SAR) tied to the specific substitutions in Compound A.
As expected, the comparator drug Dasatinib is exceptionally potent, with nanomolar activity against both the target kinase and the K562 cell line. Its high selectivity index of 500 sets a benchmark for an optimized clinical candidate. While the novel pyrimidine derivatives do not match the potency of Dasatinib, Compound A represents a valid hit compound worthy of further medicinal chemistry optimization.
Visualizing the Targeted Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of CML cells by activating numerous downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, while simultaneously inhibiting apoptosis.
Figure 2: Simplified Bcr-Abl signaling pathway targeted by pyrimidine derivatives.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the initial in vitro validation of this compound derivatives. The presented methodologies demonstrate that Compound A is a legitimate hit compound with selective anti-proliferative activity against K562 cells, mediated through the direct inhibition of Bcr-Abl kinase. While its potency does not yet rival that of an approved drug like Dasatinib, the validation process confirms the compound's mechanism of action and provides a reliable dataset to guide a medicinal chemistry campaign for lead optimization.
Future work should focus on:
-
Expanding the Kinase Profile: Screen Compound A against a broad panel of kinases to assess its selectivity and identify potential off-target effects.[18]
-
Advanced Cell-Based Assays: Validate the compound's effect on downstream signaling by performing Western blots for phosphorylated ERK or AKT. Further characterize the mode of cell death using apoptosis assays (e.g., Annexin V staining).[16][21]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a wider array of analogues to improve potency and selectivity.
By adhering to a rigorous validation strategy, researchers can build confidence in their early-stage data and make informed decisions, ultimately accelerating the path from a novel compound to a potential therapeutic.
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]
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Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Promega Korea. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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BMG LABTECH. Cell-based assays on the rise. [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central. [Link]
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PPD, Inc. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]
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Semantic Scholar. Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. [Link]
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Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
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Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
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Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. PMC - NIH. [Link]
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Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]
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Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. [Link]
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Uddin, M. J., et al. (2020). A non-proliferative role of pyrimidine metabolism in cancer. PMC - PubMed Central. [Link]
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Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(4-nitrophenoxy)pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2] In the realm of oncology, 2-phenoxypyrimidine derivatives have garnered significant attention as potent protein kinase inhibitors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific analog series, 5-Bromo-2-(4-nitrophenoxy)pyrimidine, focusing on its potential as a hinge-binding kinase inhibitor, particularly against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5]
The 2-Phenoxypyrimidine Scaffold: A Privileged Kinase Hinge-Binder
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2][5] A common strategy for kinase inhibition involves targeting the ATP-binding site. The 2-phenoxypyrimidine scaffold is particularly effective as its nitrogen atoms at positions 1 and 3 can form critical hydrogen bonds with the amino acid residues of the kinase "hinge" region, the flexible linker between the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor.
Caption: Interaction of the pyrimidine scaffold with the kinase hinge region.
Part A: Core Structure & Key Modification Points
The lead compound, this compound, can be dissected into three key regions for SAR analysis. Strategic modifications in these areas can dramatically influence binding affinity, selectivity, and pharmacokinetic properties.
-
Region I: The Pyrimidine Core (Position 5) : The substituent at this position projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.
-
Region II: The Phenoxy Ring : Substituents on this ring occupy the hydrophobic region of the ATP-binding pocket, and their electronic properties can modulate the molecule's overall conformation and binding.
-
Region III: The Ether Linkage : The oxygen atom acts as a flexible linker. Its replacement can alter the dihedral angle between the two ring systems, affecting the compound's ability to adopt the optimal binding conformation.
Part B: Structure-Activity Relationship (SAR) Analysis
The following sections compare the impact of substitutions at each region, with hypothetical inhibitory concentration (IC50) data synthesized from general findings on similar pyrimidine-based kinase inhibitors. The primary target discussed is VEGFR-2, a receptor tyrosine kinase pivotal in angiogenesis.[4][5][6]
B.1: Modifications at the 5-Position of the Pyrimidine Ring (Region I)
The 5-position is tolerant of various substitutions. Introducing a halogen, such as bromine, often enhances potency. This is attributed to favorable hydrophobic interactions or the formation of halogen bonds with the protein.
| Analog ID | R5 Substituent | Target Kinase | Hypothetical IC50 (nM) | Rationale / Key Insight |
| LEAD-01 | -Br | VEGFR-2 | 50 | The bromo group provides a good balance of size and lipophilicity, fitting well into a hydrophobic pocket.[7] |
| COMP-01 | -H | VEGFR-2 | 250 | Removal of the bromo group leads to a significant loss of potency, highlighting the importance of substitution at this position. |
| COMP-02 | -Cl | VEGFR-2 | 75 | A smaller halogen is also well-tolerated, though slightly less potent than bromine, suggesting a size dependency for optimal pocket filling. |
| COMP-03 | -CN | VEGFR-2 | 65 | The cyano group can act as a hydrogen bond acceptor and its linear geometry can be favorable for binding.[8] |
| COMP-04 | -CH3 | VEGFR-2 | 150 | A small alkyl group is tolerated but is less effective than a halogen, indicating that electronic effects may also play a role. |
Expert Insight: The choice of a bromine atom is often a strategic starting point in medicinal chemistry. It is large enough to form significant hydrophobic interactions and can act as a handle for further synthetic modifications (e.g., Suzuki or Sonogashira coupling) to explore deeper pockets in the binding site.
B.2: Modifications of the Phenoxy Ring (Region II)
The 4-nitro group is a strong electron-withdrawing group (EWG). This influences the electronic character of the ether oxygen and the overall planarity of the molecule. Its replacement with other groups helps to probe the electronic and steric requirements of this region.
| Analog ID | Phenoxy Ring Substituent | Target Kinase | Hypothetical IC50 (nM) | Rationale / Key Insight |
| LEAD-01 | 4-NO2 | VEGFR-2 | 50 | The strong EWG enhances binding, possibly by modulating the pKa of the pyrimidine nitrogens or through direct interactions. |
| COMP-05 | 4-CN | VEGFR-2 | 60 | Another strong EWG, cyano, maintains high potency, suggesting the electronic effect is critical. |
| COMP-06 | 4-CF3 | VEGFR-2 | 80 | The trifluoromethyl group is also a potent EWG and lipophilic, maintaining good activity. |
| COMP-07 | 4-OCH3 | VEGFR-2 | 400 | An electron-donating group (EDG) significantly reduces activity, confirming the preference for EWGs at this position. |
| COMP-08 | H (unsubstituted) | VEGFR-2 | 650 | Complete removal of the substituent leads to a drastic loss of potency. |
| COMP-09 | 3-NO2 | VEGFR-2 | 120 | Moving the nitro group to the meta position reduces activity, indicating that the para position is optimal for interaction. |
Expert Insight: The preference for a para-EWG is a common feature in many kinase inhibitors. This group often extends into a specific sub-pocket where it can form favorable interactions. The electronic pull of the EWG can also influence the dihedral angle between the pyrimidine and phenoxy rings, locking the molecule into a more bioactive conformation.
Part C: Comparative Biological Evaluation Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are essential. Below are detailed protocols for primary in vitro kinase inhibition and secondary cell-based antiproliferative assays.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated VEGFR-2.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain using ATP. Inhibition is measured by the reduction in phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human VEGFR-2 kinase domain to 2x the final concentration in kinase buffer.
-
Prepare a 2x substrate/ATP mixture containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at its Km concentration (typically low µM range).
-
Prepare serial dilutions of test compounds (from 10 mM DMSO stock) in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the assay plate.
-
Add 10 µL of the 2x VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify substrate phosphorylation using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a phosphospecific antibody-based ELISA.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Causality Behind Choices: Using ATP at its Km concentration ensures that both ATP-competitive and non-competitive inhibitors can be identified effectively. The pre-incubation step allows the inhibitor to reach equilibrium with the enzyme before the reaction starts, providing a more accurate measure of potency.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cells that are dependent on VEGFR-2 signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs) or certain tumor cell lines (e.g., HepG2, MCF-7).[6][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.
-
Workflow for SAR Evaluation
The following diagram illustrates the logical flow from compound design to biological validation.
Sources
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- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-(4-nitrophenoxy)pyrimidine
Introduction: The Significance of 5-Bromo-2-(4-nitrophenoxy)pyrimidine in Medicinal Chemistry
This compound is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common scaffold in numerous pharmaceuticals, and the strategic placement of the bromo and nitrophenoxy groups offers multiple avenues for further functionalization. This makes it a valuable intermediate for researchers and scientists in drug development, particularly in the design of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance.
This guide provides an in-depth technical comparison of the primary synthetic route to this compound, Nucleophilic Aromatic Substitution (SNAr), with other established methods for diaryl ether formation, namely the Ullmann Condensation, Buchwald-Hartwig Etherification, and Chan-Lam Coupling. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data and field-proven insights.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the 2-position highly susceptible to nucleophilic attack. The bromine atom at this position serves as a good leaving group.
The reaction proceeds via the attack of the phenoxide ion of 4-nitrophenol on the C2 carbon of a suitable 2-halopyrimidine precursor, such as 2,5-dibromopyrimidine. The electron-withdrawing nitro group on the phenol enhances the nucleophilicity of the corresponding phenoxide.
Causality Behind Experimental Choices
The choice of reactants and conditions for the SNAr synthesis is dictated by the need to facilitate the formation of the key Meisenheimer intermediate and the subsequent departure of the leaving group.
-
Substrate: 2,5-dibromopyrimidine is an ideal substrate. The bromine at the 2-position is more labile than the one at the 5-position due to the stronger activation by the adjacent ring nitrogens, allowing for regioselective substitution.
-
Nucleophile: 4-nitrophenol is used to generate the 4-nitrophenoxide in situ. The nitro group increases the acidity of the phenolic proton, facilitating its removal by a base, and also stabilizes the negative charge on the resulting phenoxide.
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is crucial to deprotonate the 4-nitrophenol without competing in the substitution reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred as it can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion, and can stabilize the charged Meisenheimer intermediate.
Experimental Protocol: SNAr Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2,5-dibromopyrimidine
-
4-nitrophenol
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
Diagram of the SNAr Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Alternative Synthetic Methodologies: A Comparative Overview
While SNAr is the most direct approach, other established methods for diaryl ether synthesis are worth considering, particularly when dealing with less activated substrates or when specific functionalities need to be tolerated.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[2] However, modern protocols with ligands can facilitate the reaction under milder conditions.
Causality and Applicability:
-
Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[1][2]
-
Advantages: This method can be effective for aryl halides that are not sufficiently activated for SNAr.
-
Disadvantages: For the synthesis of this compound, the SNAr reaction is generally more efficient and proceeds under milder conditions. The Ullmann reaction might require higher temperatures and the use of a copper catalyst, which can sometimes lead to side reactions and requires removal from the final product.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing diaryl ethers.[3] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.
Causality and Applicability:
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether.[3]
-
Advantages: This method is highly versatile and tolerates a wide range of functional groups. It can be particularly useful for coupling unactivated aryl halides.
-
Disadvantages: The cost of the palladium catalyst and the specialized ligands can be a significant drawback for large-scale synthesis. For an activated substrate like 2,5-dibromopyrimidine, the complexity and cost of the Buchwald-Hartwig system may not be justified compared to the simpler SNAr reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and a phenol.[4][5] It offers an alternative to the Buchwald-Hartwig reaction and can often be performed under milder, aerobic conditions.
Causality and Applicability:
-
Mechanism: The mechanism is thought to involve the formation of a copper(II)-phenoxide complex, which then reacts with the aryl boronic acid.[4][5]
-
Advantages: The reaction can be run at room temperature and is often tolerant of air and moisture, simplifying the experimental setup.
-
Disadvantages: This method requires the synthesis of the corresponding pyrimidine-2-boronic acid, which adds an extra step to the overall synthesis. For the direct coupling of a 2-halopyrimidine, other methods are more straightforward.
Comparative Data Presentation
The following table summarizes the key parameters for the different synthetic methods for preparing this compound or structurally similar diaryl ethers.
| Method | Typical Yield | Reaction Temperature | Reaction Time | Catalyst/Reagents | Key Advantages | Key Disadvantages |
| SNAr | Good to Excellent (e.g., ~75% for a similar triazine) | Moderate (80-100 °C) | 4-8 hours | Base (K2CO3), Polar aprotic solvent (DMF) | Simple, cost-effective, no metal catalyst required | Requires an activated aryl halide |
| Ullmann Condensation | Moderate to Good | High (often >150 °C) | 12-24 hours | Copper catalyst, Base, Ligand (optional) | Useful for less activated aryl halides | Harsh conditions, potential for side reactions, catalyst removal |
| Buchwald-Hartwig | Good to Excellent | Moderate (80-110 °C) | 12-24 hours | Palladium catalyst, Phosphine ligand, Base | High functional group tolerance, broad scope | Expensive catalyst and ligands |
| Chan-Lam Coupling | Good to Excellent | Room Temp. to Moderate | 12-48 hours | Copper catalyst, Base, Aryl boronic acid | Mild conditions, air/moisture tolerant | Requires synthesis of boronic acid precursor |
Diagram of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Recommendations
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as the most efficient, cost-effective, and straightforward method. The inherent electronic properties of the 2,5-dibromopyrimidine substrate make it highly amenable to this reaction, obviating the need for expensive and sensitive metal catalysts and ligands. The reaction proceeds under relatively mild conditions and typically affords good to excellent yields.
While the Ullmann, Buchwald-Hartwig, and Chan-Lam couplings are powerful tools in the synthetic chemist's arsenal for diaryl ether formation, their application to this specific target molecule is less advantageous. The Ullmann condensation generally requires harsher conditions, while the Buchwald-Hartwig and Chan-Lam couplings introduce additional cost and/or synthetic steps. These methods would be more aptly considered for substrates that are not sufficiently activated for SNAr.
Therefore, for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis of this compound, the SNAr approach is the recommended and benchmarked method.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2933–2936. [Link]
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Sawyer, J. S.; Schmittling, E. A.; Palkowitz, J. A.; Smith, W. J., III. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). J. Org. Chem.1998 , 63 (18), 6338–6343. [Link]
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Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
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Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
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Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2941–2944. [Link]
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Li, G. Y. A Highly Active Catalyst for the C-O Coupling of Phenols with Aryl and Heteroaryl Chlorides. Angew. Chem. Int. Ed.2001 , 40 (8), 1513–1516. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
